Trimethylsulfonium methyl sulfate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
methyl sulfate;trimethylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.CH4O4S/c1-4(2)3;1-5-6(2,3)4/h1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXKZXRDXAZQJT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)[O-].C[S+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375389 | |
| Record name | Trimethylsulfonium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2181-44-4 | |
| Record name | Trimethylsulfonium methyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsulfonium methyl sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Trimethylsulfonium Methyl Sulfate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfonium (B1222738) methyl sulfate (B86663) ((CH₃)₃S⁺ CH₃SO₄⁻) is a versatile and efficient methylating agent utilized in a variety of organic syntheses. Its ionic nature and high reactivity make it a valuable reagent in pharmaceutical research and development for the introduction of methyl groups into complex molecular architectures. This technical guide provides an in-depth overview of the synthesis and characterization of trimethylsulfonium methyl sulfate, offering detailed experimental protocols and data analysis for researchers in the field.
Synthesis of this compound
The primary and most direct industrial synthesis of this compound involves the nucleophilic attack of dimethyl sulfide (B99878) on dimethyl sulfate. This reaction is typically carried out under controlled temperature conditions to manage its exothermic nature.
Reaction Principle
The lone pair of electrons on the sulfur atom of dimethyl sulfide attacks one of the methyl groups of dimethyl sulfate in an SN2 reaction. The sulfate group acts as the leaving group, resulting in the formation of the trimethylsulfonium cation and the methyl sulfate anion.
Experimental Protocol: Synthesis from Dimethyl Sulfide and Dimethyl Sulfate
Materials:
-
Dimethyl sulfide ((CH₃)₂S)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous acetone (B3395972) (or acetonitrile)
-
Anhydrous diethyl ether
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place a solution of dimethyl sulfide in anhydrous acetone.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add dimethyl sulfate to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux (approximately 40-50 °C) for 2-4 hours.[1]
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add anhydrous diethyl ether to induce precipitation.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two small portions of cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound in a vacuum oven at a temperature below 50 °C.
Safety Precautions: Dimethyl sulfate is a potent alkylating agent and is extremely toxic and carcinogenic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques employed for this purpose.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂O₄S₂ | [2] |
| Molecular Weight | 188.27 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 92-94 °C | |
| CAS Number | 2181-44-4 |
Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two singlets.
-
Experimental Protocol: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on an NMR spectrometer.
-
Data Interpretation:
-
A singlet at approximately 2.9 ppm corresponds to the nine equivalent protons of the three methyl groups attached to the positively charged sulfur atom ((CH₃)₃S⁺).
-
A singlet at approximately 3.4 ppm is attributed to the three protons of the methyl group of the methyl sulfate anion (CH₃SO₄⁻).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework.
-
Experimental Protocol: Prepare a sample as described for ¹H NMR and acquire the ¹³C NMR spectrum.
-
Data Interpretation:
-
A signal around 25 ppm is assigned to the carbon atoms of the trimethylsulfonium cation.
-
A signal around 55 ppm corresponds to the carbon atom of the methyl sulfate anion.
-
| NMR Data | Chemical Shift (δ) ppm | Assignment |
| ¹H NMR (DMSO-d₆) | ~2.9 (s, 9H) | (CH₃)₃S⁺ |
| ~3.4 (s, 3H) | CH₃SO₄⁻ | |
| ¹³C NMR (DMSO-d₆) | ~25 | (CH₃)₃S⁺ |
| ~55 | CH₃SO₄⁻ |
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Experimental Protocol: The spectrum can be obtained using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
-
Data Interpretation:
-
C-H stretching: Bands in the region of 3000-2850 cm⁻¹ are characteristic of C-H stretching vibrations of the methyl groups.
-
S=O stretching: Strong absorption bands in the region of 1250-1200 cm⁻¹ and 1060-1000 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the S=O bonds in the methyl sulfate anion.[3][4]
-
S-O stretching: Bands around 800 cm⁻¹ can be attributed to S-O stretching vibrations.
-
C-S stretching: Vibrations corresponding to the C-S bonds are typically observed in the fingerprint region (around 700-600 cm⁻¹).
-
| FTIR Data | **Wavenumber (cm⁻¹) ** | Assignment |
| C-H stretch | 3000 - 2850 | Methyl groups |
| S=O stretch (asymmetric) | 1250 - 1200 | Methyl sulfate anion |
| S=O stretch (symmetric) | 1060 - 1000 | Methyl sulfate anion |
| S-O stretch | ~800 | Methyl sulfate anion |
| C-S stretch | 700 - 600 | Trimethylsulfonium cation |
ESI-MS is a soft ionization technique suitable for analyzing ionic compounds like this compound.
-
Experimental Protocol: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) and introduce it into the ESI source. Analyze in both positive and negative ion modes.
-
Data Interpretation:
-
Positive Ion Mode: The spectrum will show a prominent peak corresponding to the trimethylsulfonium cation ((CH₃)₃S⁺) at m/z 77.
-
Negative Ion Mode: The spectrum will display a major peak for the methyl sulfate anion (CH₃SO₄⁻) at m/z 111.
-
Fragmentation: Collision-induced dissociation (CID) of the trimethylsulfonium cation may lead to the loss of a methyl radical or methane. Fragmentation of the methyl sulfate anion can result in the loss of SO₃.[5]
-
| ESI-MS Data | m/z | Assignment |
| Positive Ion Mode | 77 | [(CH₃)₃S]⁺ |
| Negative Ion Mode | 111 | [CH₃SO₄]⁻ |
Logical and Experimental Workflows
The following diagrams illustrate the synthesis and characterization workflows for this compound.
References
- 1. JP3418194B2 - Method for producing trimethylsulfonium acid sulfate and method for epoxidizing carbonyl compound using trimethylsulfonium acid sulfate - Google Patents [patents.google.com]
- 2. This compound | C4H12O4S2 | CID 2760871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of trimethylsulfonium methyl sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfonium (B1222738) methyl sulfate (B86663) is a versatile and reactive organic salt with significant applications in synthetic chemistry. As a potent methylating agent and a precursor to sulfur ylides, it plays a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization and use, and visualizations of its key reaction mechanisms.
Physical and Chemical Properties
The physical and chemical properties of trimethylsulfonium methyl sulfate are summarized below, providing essential data for its handling, storage, and application in a laboratory setting.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder. Very hygroscopic. | [1][2][3] |
| Molecular Formula | C₄H₁₂O₄S₂ | [4][5] |
| Molecular Weight | 188.27 g/mol | [3][6][7] |
| Melting Point | 92-94 °C (lit.) | [2][3][7] |
| Solubility | Soluble in water and other polar solvents. Low solubility in non-polar solvents.[4][8] | |
| Hygroscopicity | Very hygroscopic. | [1] |
Table 2: Chemical and Safety Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl sulfate;trimethylsulfanium | [4] |
| CAS Number | 2181-44-4 | [4][5] |
| Chemical Stability | Stable under normal ambient conditions (room temperature). Moisture sensitive.[9][10] | |
| Reactivity | Reacts with strong oxidizing agents and strong acids.[10] | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [4][9] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338. | [6][7] |
| InChI Key | ANXKZXRDXAZQJT-UHFFFAOYSA-M | [5] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and a primary synthetic application are provided below.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry. If necessary, dry it under vacuum.
-
Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample until a small amount of the powder enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom of the tube. The packed sample should be 2-3 mm in height.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (92-94 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility in various solvents can be performed as follows.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Test tubes or small vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh a specific amount of this compound (e.g., 10 mg) and place it into a test tube.
-
Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid particles against a dark background.
-
If the solid dissolves completely, the substance is considered soluble at that concentration.
-
If the solid does not dissolve, the mixture can be gently heated in a water bath to observe if solubility increases with temperature.[4]
-
For a more quantitative measure, a saturated solution can be prepared, filtered, and the concentration of the dissolved salt in the filtrate determined by a suitable analytical method (e.g., gravimetric analysis after solvent evaporation or spectroscopic methods).
Epoxidation of a Ketone via the Corey-Chaykovsky Reaction
This compound is a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides from aldehydes and ketones.[5][9]
Materials:
-
This compound
-
A ketone (e.g., cyclohexanone)
-
A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes for liquid transfer
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add this compound (1.1 equivalents).
-
Add the anhydrous solvent (e.g., DMSO) to the flask and stir until the salt is dissolved.
-
Slowly add the strong base (1.0 equivalent) to the solution at room temperature. The formation of the sulfur ylide (dimethylsulfonium methylide) will occur.
-
After stirring for a designated period (e.g., 15-30 minutes) to ensure complete ylide formation, cool the reaction mixture in an ice bath.
-
Slowly add a solution of the ketone (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude epoxide.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Key Reaction Mechanism and Experimental Workflow
The Corey-Chaykovsky Reaction Mechanism
The Corey-Chaykovsky reaction is a fundamental transformation in organic synthesis for the formation of epoxides from carbonyl compounds using a sulfur ylide.[1][5][9] The mechanism involves the initial formation of the sulfur ylide, followed by its nucleophilic attack on the carbonyl carbon, and subsequent intramolecular ring-closing to form the epoxide.
Caption: The mechanism of the Corey-Chaykovsky reaction.
Experimental Workflow for Epoxidation
The following diagram illustrates a typical laboratory workflow for the synthesis of an epoxide from a ketone using this compound.
Caption: A general experimental workflow for epoxide synthesis.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for methylation reactions and the preparation of epoxides via the Corey-Chaykovsky reaction. A thorough understanding of its physical properties, safe handling procedures, and optimized reaction protocols is essential for its effective utilization in research and development. The information provided in this guide serves as a comprehensive resource for scientists and professionals in the field of drug development and chemical synthesis.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. US5191124A - Sulfonium salts having acid-labile groups - Google Patents [patents.google.com]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. CA2118820C - Process for the preparation of an epoxide - Google Patents [patents.google.com]
Spectroscopic Profile of Trimethylsulfonium Methyl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for Trimethylsulfonium (B1222738) methyl sulfate (B86663) (CAS 2181-44-4). Due to the proprietary nature of the spectral data, this document outlines the types of data available and their sources, followed by detailed, generalized experimental protocols for acquiring similar spectra.
Core Data Presentation
While direct access to the spectral data for Trimethylsulfonium methyl sulfate is limited, the following tables summarize the types of spectral information that have been generated and cataloged, according to public databases.[1] Researchers interested in obtaining the specific data are encouraged to consult the original sources.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Experiment | Source | Notes |
| ¹H NMR | Sigma-Aldrich Co. LLC. | Data for the proton nuclei, providing information on the chemical environment and structure. |
| ¹³C NMR | W. Robien, Inst. of Org. Chem., Univ. of Vienna | Data for the carbon-13 nuclei, offering insight into the carbon skeleton of the molecule. |
Table 2: Infrared (IR) Spectroscopy Data
| Experiment | Source | Notes |
| ATR-IR | Aldrich | Attenuated Total Reflectance Infrared Spectroscopy data, identifying functional groups present in the molecule.[1] |
Table 3: Mass Spectrometry (MS) Data
| Experiment | Ion | Source | Notes |
| LC-ESI-QQ | Trimethylsulfonium Cation | Human Metabolome Database (HMDB) | Mass-to-charge ratio data for the cationic component of the target compound.[2] |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited. These protocols are intended to serve as a guide for researchers looking to acquire spectral data for similar solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, Deuterium Oxide). The choice of solvent should be based on the sample's solubility.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the probe temperature to a standard value, typically 25°C.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or water.
-
A small amount of a volatile acid (e.g., formic acid) or base may be added to the solvent to promote ionization.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.
-
Operate the instrument in positive ion mode to detect the trimethylsulfonium cation.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a relevant mass range.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of interest. For this compound, this would primarily be the trimethylsulfonium cation in positive ion mode.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis.
Caption: A general workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationships between spectroscopic experiments and structural information.
References
An In-depth Technical Guide to the Solubility of Trimethylsulfonium Methyl Sulfate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethylsulfonium (B1222738) methyl sulfate (B86663) is a versatile reagent with applications in organic synthesis and the formation of ionic liquids.[1] A critical aspect of its utility is its solubility profile in various organic solvents, which dictates its application in different reaction and processing conditions. This technical guide provides a comprehensive overview of the solubility of trimethylsulfonium methyl sulfate, addressing the current landscape of available data, expected solubility trends, and standardized methodologies for its empirical determination. While specific quantitative solubility data is not extensively available in public literature, this guide consolidates qualitative information and provides a robust experimental framework for researchers to determine solubility parameters for their specific applications.
Introduction to this compound
This compound, with the chemical formula [(CH₃)₃S]⁺[CH₃SO₄]⁻, is a quaternary sulfonium (B1226848) salt. It is a white crystalline powder with a melting point of 92-94 °C.[2] Its ionic nature, comprising a trimethylsulfonium cation and a methyl sulfate anion, is the primary determinant of its solubility characteristics. As a salt, it is generally anticipated to be more soluble in polar solvents that can effectively solvate the constituent ions. Conversely, it is expected to exhibit low solubility in non-polar organic solvents.[3][4]
Solubility Profile of this compound
A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative data on the solubility of this compound in common organic solvents. This absence of standardized data necessitates a qualitative assessment based on the principles of chemical interactions and the general behavior of similar ionic compounds.
Qualitative Solubility Summary
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity (polar protic, polar aprotic, and non-polar). This information is inferred from the general solubility of sulfonium salts and the fundamental principle of "like dissolves like."[3][5]
| Solvent Category | Solvent | Chemical Formula | Expected Solubility | Rationale |
| Polar Protic | Water | H₂O | Highly Soluble | The high polarity and hydrogen bonding ability of water effectively solvate both the cation and anion.[3] |
| Methanol (B129727) | CH₃OH | Soluble | As a polar protic solvent, methanol can solvate the ions, though likely less effectively than water. | |
| Ethanol | C₂H₅OH | Soluble | Similar to methanol, its polarity allows for the dissolution of the salt. Trimethylsulfonium chloride is known to be very soluble in ethanol.[6] | |
| Polar Aprotic | Dimethyl Sulfoxide | (CH₃)₂SO | Likely Soluble | DMSO is a highly polar aprotic solvent capable of solvating cations well. |
| Acetonitrile | CH₃CN | Likely Soluble | Its high polarity suggests it should be a suitable solvent. | |
| Acetone | (CH₃)₂CO | Sparingly Soluble | While polar, its solvating power for ionic salts may be less than that of more polar aprotic solvents. | |
| Dichloromethane | CH₂Cl₂ | Sparingly Soluble | It is a borderline polar aprotic solvent and may exhibit some solvating capability for the salt.[7] | |
| Non-Polar | Toluene (B28343) | C₇H₈ | Insoluble | The non-polar nature of toluene provides no mechanism for solvating the ions of the salt. |
| Hexane | C₆H₁₄ | Insoluble | As a non-polar alkane, it is a very poor solvent for ionic compounds. | |
| Diethyl Ether | (C₂H₅)₂O | Insoluble | Despite the presence of an oxygen atom, its overall non-polar character makes it a poor solvent for ionic salts. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific experimental conditions, the following detailed protocol outlines a standard method for determining the solubility of a solid organic salt like this compound in an organic solvent.
Equilibrium Solubility Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (anhydrous grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical instrument (e.g., NMR, gravimetric analysis).
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure saturation is reached.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation for Analysis:
-
Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for a short period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Record the weight of the filtered solution.
-
-
Quantification:
-
Gravimetric Analysis: The most straightforward method is to evaporate the solvent from the filtered, weighed sample and weigh the remaining solid solute.
-
Instrumental Analysis (e.g., HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental Workflow for Solubility Determination.
Logical Relationship of Solubility
This diagram illustrates the general principle governing the solubility of an ionic salt like this compound in different types of solvents.
Caption: Principle of Ionic Salt Solubility.
Conclusion
While quantitative solubility data for this compound in common organic solvents remains a gap in the existing literature, a strong qualitative understanding can be derived from its ionic structure. For applications demanding precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. The continued investigation and publication of such fundamental physicochemical data will be invaluable to the scientific community, enabling the broader and more efficient application of this important chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Sulfonium - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Quantum Chemical Calculations on Trimethylsulfonium Methyl Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfonium (B1222738) methyl sulfate (B86663), with the chemical formula [(CH₃)₃S]⁺[CH₃SO₄]⁻, is a salt widely recognized in organic synthesis as a potent and versatile methylating agent.[1] Its utility in pharmaceutical research and drug development is significant, particularly in the formation of complex organic molecules and epoxides from aldehydes and ketones. Understanding the fundamental electronic structure, vibrational properties, and reactivity of this ionic compound at a molecular level is crucial for optimizing its application and designing novel synthetic pathways.
Quantum chemical calculations offer a powerful theoretical framework to elucidate these properties. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular geometries, vibrational spectra, reaction energetics, and mechanistic pathways with high accuracy. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to study trimethylsulfonium methyl sulfate, detailing proposed computational protocols, presenting analogous quantitative data for its constituent ions, and exploring its primary reaction mechanism.
Proposed Methodology for Quantum Chemical Calculations
The study of ionic liquids like this compound requires a robust computational approach that can accurately model the constituent ions and their interactions.[2][3] Density Functional Theory (DFT) is a widely used and effective method for such systems, balancing computational cost with accuracy.[4][5]
Experimental Protocols: A Detailed Computational Workflow
A thorough computational investigation of this compound would involve the following steps:
-
Software Selection: All calculations would be performed using a comprehensive quantum chemistry software package such as Gaussian 16.
-
Model System: The study would begin by modeling the individual ions, trimethylsulfonium ((CH₃)₃S⁺) and methyl sulfate (CH₃SO₄⁻), separately. Subsequently, the ion pair [(CH₃)₃S]⁺[CH₃SO₄]⁻ would be modeled to investigate inter-ionic interactions.
-
Geometry Optimization: The molecular geometries of the ions and the ion pair would be optimized without constraints. A suitable level of theory, such as the B3LYP hybrid functional with the 6-311++G(d,p) basis set, is recommended.[5][6] This combination provides a good description of electronic structure, electron correlation, and includes diffuse functions (++) to accurately model the anionic species.
-
Vibrational Frequency Analysis: Following successful geometry optimization, harmonic vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structures correspond to true energy minima. These calculations yield the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[7]
-
Solvation Effects: To simulate the behavior in a solution, which is relevant to its synthetic applications, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model would be employed.[4][8] Acetonitrile or dimethyl sulfoxide (B87167) (DMSO) are common solvents for such reactions and would be appropriate choices.
-
Reaction Pathway Analysis: To study its function as a methylating agent, a representative Sₙ2 reaction (e.g., methylation of a simple nucleophile like ammonia (B1221849) or a phenoxide) would be modeled. This involves:
-
Transition State (TS) Search: Locating the transition state structure for the methyl transfer reaction using methods like the Berny algorithm (OPT=TS).
-
TS Verification: Confirming the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to connect the transition state to the reactant and product complexes, verifying the proposed reaction pathway.[9]
-
Computational Analysis of Constituent Ions
While specific high-level calculations for this compound are not abundant in the literature, data from analogous sulfonium (B1226848) salts and sulfate anions provide excellent reference points for expected structural and vibrational properties.[5][10][11]
Trimethylsulfonium Cation ((CH₃)₃S⁺)
The trimethylsulfonium cation features a sulfur atom with a trigonal pyramidal geometry.
Table 1: Predicted Geometric Parameters for Trimethylsulfonium Cation
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(S-C) | S-C bond length | ~1.80 Å |
| r(C-H) | C-H bond length | ~1.09 Å |
| ∠(C-S-C) | C-S-C bond angle | ~102° |
| ∠(S-C-H) | S-C-H bond angle | ~109.5° |
Values are estimated based on DFT calculations of similar sulfonium salts.[10][11]
Table 2: Key Predicted Vibrational Frequencies for Trimethylsulfonium Cation
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3000-2900 | C-H stretching (asymmetric & symmetric) |
| ~1450-1400 | CH₃ deformation (asymmetric & symmetric) |
| ~1300 | CH₃ rocking |
| ~750-650 | C-S stretching (asymmetric & symmetric) |
Assignments based on DFT calculations and experimental data of related sulfonium compounds.[5]
Methyl Sulfate Anion (CH₃SO₄⁻)
The methyl sulfate anion consists of a central sulfur atom tetrahedrally coordinated to four oxygen atoms, with one oxygen bonded to a methyl group.
Table 3: Predicted Geometric Parameters for Methyl Sulfate Anion
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(S=O) | S-O (double bond) length | ~1.45 Å |
| r(S-O(C)) | S-O (single bond to C) length | ~1.60 Å |
| r(O-C) | O-C bond length | ~1.47 Å |
| ∠(O=S=O) | O=S=O bond angle | ~113° |
| ∠(O=S-O(C)) | O=S-O(C) bond angle | ~105° |
Values are estimated based on DFT calculations of organosulfates.[12]
Table 4: Key Predicted Vibrational Frequencies for Methyl Sulfate Anion
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3000-2900 | C-H stretching |
| ~1450 | CH₃ deformation |
| ~1280-1200 | SO₂ asymmetric stretching |
| ~1060 | SO₂ symmetric stretching |
| ~1000 | C-O stretching |
| ~800-750 | S-O stretching |
Assignments based on experimental and computational studies of organosulfates.[12][13]
Experimental Data and Theoretical Correlation
Experimental spectroscopic data provides a critical benchmark for validating computational results. The Attenuated Total Reflectance (ATR) FTIR spectrum for this compound is publicly available.[14]
Analysis of Experimental ATR-FTIR Spectrum: The experimental spectrum shows several key absorption regions that can be tentatively assigned based on the predicted frequencies of the individual ions:
-
~2900-3050 cm⁻¹: A series of sharp peaks corresponding to the C-H stretching modes of the methyl groups on both the cation and the anion.
-
~1400-1480 cm⁻¹: Peaks associated with the CH₃ bending (deformation) modes.
-
~1200-1250 cm⁻¹: A very strong, broad absorption characteristic of the asymmetric S=O stretching vibrations of the methyl sulfate anion.[15]
-
~1050 cm⁻¹: A strong peak likely arising from the symmetric S=O stretching of the anion.[15]
-
Below 1000 cm⁻¹: A complex "fingerprint" region containing C-S stretching modes from the cation and S-O and C-O stretching modes from the anion.
A full computational analysis of the ion pair would be necessary to account for shifts in these frequencies due to ion-ion interactions and to resolve the overlapping peaks in the fingerprint region.
Reaction Pathway Analysis: The Sₙ2 Methylation Mechanism
The primary chemical function of this compound is to act as an electrophilic methyl group donor in a bimolecular nucleophilic substitution (Sₙ2) reaction.[1] In this process, a nucleophile (Nu⁻) attacks the carbon atom of one of the methyl groups of the (CH₃)₃S⁺ cation, leading to the displacement of dimethyl sulfide (B99878) ((CH₃)₂S), a neutral and stable leaving group.
Quantum chemical calculations are ideally suited to model this pathway.[16][17] By locating the transition state, researchers can calculate the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. Analysis of the transition state geometry reveals the extent of bond formation (Nu-C) and bond cleavage (C-S) at the apex of the reaction profile.
Conclusion
While a dedicated, comprehensive quantum chemical study on this compound is not yet prevalent in the literature, the methodologies and analogous data are well-established. A computational investigation using Density Functional Theory would provide invaluable, atomistic-level insights into the geometric and electronic structure of this important methylating agent. Furthermore, such studies can precisely map the Sₙ2 reaction pathway, yielding activation energies that are critical for understanding its reactivity and selectivity. For professionals in drug development and organic synthesis, leveraging these computational tools can accelerate the rational design of new processes, predict reaction outcomes, and deepen the fundamental understanding of this versatile reagent.
References
- 1. mt.com [mt.com]
- 2. Molecular Simulation and Quantum Chemistry Calculation of Ionic Liquids [manu56.magtech.com.cn]
- 3. Quantum Chemical Methods for the Prediction of Energetic, Physical, and Spectroscopic Properties of Ionic Liquids. | Semantic Scholar [semanticscholar.org]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. s3.smu.edu [s3.smu.edu]
- 10. The Structure and Conformational Behavior of Sulfonium Salt Glycosidase Inhibitors in Solution: A Combined Quantum Mechanical NMR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S N 2 regioselectivity in the esterification of 5- and 7-membered azacycloalkane quaternary salts: a DFT study to reveal the transition state ring con ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00695J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. This compound | C4H12O4S2 | CID 2760871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 16. jchr.org [jchr.org]
- 17. mdpi.com [mdpi.com]
Unlocking Novel Transformations: A Technical Guide to Trimethylsulfonium Methyl Sulfate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Trimethylsulfonium (B1222738) methyl sulfate (B86663) [(CH₃)₃S]⁺[CH₃SO₄]⁻ is a versatile and powerful reagent in organic synthesis, primarily recognized for its role in methylation and the formation of three-membered rings such as epoxides. This guide provides an in-depth exploration of its applications, focusing on reaction mechanisms, experimental protocols, and quantitative data to empower researchers in the discovery and development of novel chemical entities.
Core Applications and Novel Reactions
Trimethylsulfonium methyl sulfate serves as a key precursor to dimethylsulfonium methylide, a sulfur ylide that is central to the Corey-Chaykovsky reaction for the synthesis of epoxides from aldehydes and ketones. Beyond this cornerstone application, it is also recognized as a methylating agent, capable of transferring a methyl group to various nucleophiles.[1][2]
Epoxidation of Carbonyl Compounds
The reaction of this compound with a strong base generates dimethylsulfonium methylide, which then reacts with aldehydes and ketones to yield epoxides. This transformation is a valuable alternative to other epoxidation methods, particularly for the synthesis of terminal epoxides.
Reaction Mechanism: The Corey-Chaykovsky Reaction
The generally accepted mechanism for the Corey-Chaykovsky reaction involves the following key steps:
-
Ylide Formation: A strong base deprotonates the trimethylsulfonium salt to form the highly reactive dimethylsulfonium methylide.
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine (B1666868) intermediate.
-
Intramolecular Cyclization: The resulting alkoxide undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the sulfonium (B1226848) group. This results in the formation of the epoxide and the displacement of dimethyl sulfide (B99878) as a neutral leaving group.
Quantitative Data on Epoxidation Reactions
The following table summarizes the epoxidation of various carbonyl compounds using this compound.
| Substrate | Product | Reagents & Conditions | Yield (%) | Reference |
| 1,4-Cyclohexanedione (B43130) ethylene (B1197577) ketal | 1,7,10-Trioxa-dispiro[2.2.4.2]dodecane | (CH₃)₃S⁺CH₃SO₄⁻, 50% NaOH, CH₂Cl₂, reflux, 24h | 93 | [3] |
| 1-(2,4-dichlorophenyl)pentan-1-one | 1-(2,4-dichlorophenyl)-1-pentyl-oxirane | (CH₃)₃S⁺ cation, KOH, tert-butanol, RT | 73 | [4] |
| Benzaldehyde | Styrene oxide | (CH₃)₃S⁺CH₃SO₄⁻, KOH | Not Specified | [4] |
| Quinoline-3-carboxaldehyde | 3-(Oxiran-2-yl)quinoline | (CH₃)₃S⁺CH₃SO₄⁻, 50% NaOH, CH₂Cl₂ | Not Specified | [5] |
Experimental Protocol: Epoxidation of 1,4-Cyclohexanedione Ethylene Ketal [3]
-
To a solution of 1,4-cyclohexanedione ethylene ketal (12.00 g, 76.83 mmol, 1.0 equiv.) in 120 mL of methylene (B1212753) chloride, add this compound (18.8 g, 99.88 mmol, 1.3 equiv.).
-
Add 40 mL of 50% aqueous sodium hydroxide (B78521) (NaOH).
-
Reflux the reaction mixture for 24 hours.
-
After cooling, remove the methylene chloride by distillation.
-
Add 200 mL of ether and wash the ether layer with water.
-
Dry the organic layer with sodium sulfate and concentrate under reduced pressure to yield 1,7,10-trioxa-dispiro[2.2.4.2]dodecane as a yellow oil (12.13 g, 93% yield). No further purification is necessary.
Methylation Reactions
This compound is also described as a potent methylating agent, useful in the synthesis of pharmaceuticals and agrochemicals.[1][6] It facilitates the introduction of methyl groups into various organic molecules, which can be crucial for modifying their biological activity and physical properties.[1] While specific protocols detailing the use of the methyl sulfate salt for O-, N-, or C-methylation are not as prevalent in the literature as those for its halide counterparts, its utility as a methylating agent is well-recognized.[1] The general principle involves the nucleophilic attack on one of the methyl groups of the sulfonium salt.
Plausible Methylation Pathways
Further research is encouraged to delineate specific reaction conditions and substrate scope for methylation reactions utilizing this compound.
Conclusion
This compound is a valuable reagent for organic synthesis, with its most prominent and well-documented application being the epoxidation of aldehydes and ketones via the Corey-Chaykovsky reaction. This guide has provided detailed mechanistic insights, quantitative data, and a specific experimental protocol for this transformation. While its role as a methylating agent is established, further exploration of its synthetic utility in this capacity is warranted. The information presented herein aims to serve as a foundational resource for scientists and researchers, facilitating the discovery of novel reactions and the development of innovative synthetic methodologies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Generation of trimethylsulfonium cation from dimethyl sulfoxide and dimethyl sulfate: implications for the synthesis of epoxides from aldehydes and ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound [oakwoodchemical.com]
Methodological & Application
Application Notes and Protocols: Epoxidation of Aldehydes and Ketones using Trimethylsulfonium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of epoxides is a fundamental transformation in organic synthesis, providing key intermediates for the preparation of a wide array of complex molecules, including pharmaceuticals. The Corey-Chaykovsky reaction offers a powerful and reliable method for the conversion of aldehydes and ketones to their corresponding epoxides.[1][2] This application note details the use of trimethylsulfonium (B1222738) methyl sulfate (B86663) as an efficient reagent for this transformation. Trimethylsulfonium methyl sulfate serves as a precursor to the reactive intermediate, dimethylsulfonium methanide (B1207047) (a sulfur ylide), which undergoes nucleophilic addition to the carbonyl group, ultimately leading to the formation of an oxirane ring.[3][4] This method is noted for its broad substrate scope and generally high yields.
Reaction Principle
The epoxidation of aldehydes and ketones using this compound proceeds via the Corey-Chaykovsky reaction. The process is initiated by the deprotonation of the trimethylsulfonium cation to form the highly reactive dimethylsulfonium methanide ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting betaine (B1666868) intermediate subsequently undergoes an intramolecular SN2 reaction to form the three-membered epoxide ring and liberate dimethyl sulfide (B99878) as a byproduct.[5][6]
Data Presentation
The following table summarizes the yields of epoxidation for a variety of aldehydes and ketones using a trimethylsulfonium salt and a base. While the specific data below was generated using trimethylsulfonium iodide, the reactivity of this compound is analogous, and similar results can be expected under optimized conditions.
| Entry | Substrate (Aldehyde/Ketone) | Product (Epoxide) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyloxirane | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)oxirane | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)oxirane | 88 |
| 4 | Cinnamaldehyde | 2-Styryloxirane | 75 |
| 5 | Acetophenone | 2-Methyl-2-phenyloxirane | 94 |
| 6 | Benzophenone | 2,2-Diphenyloxirane | 97[7] |
| 7 | Cyclohexanone | 1-Oxaspiro[2.5]octane | 82 |
| 8 | 4-tert-Butylcyclohexanone | 4-tert-Butyl-1-oxaspiro[2.5]octane | 89 |
Experimental Protocols
General Protocol for the Epoxidation of Aldehydes and Ketones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde or ketone
-
Potassium hydroxide (B78521) (KOH), crushed, or Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butanol (B103910) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether or Ethyl acetate (B1210297)
-
Water, deionized
-
Brine, saturated solution of NaCl
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2-1.5 equivalents).
-
Add anhydrous tert-butanol or DMSO to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add crushed potassium hydroxide or sodium hydride (1.2-1.5 equivalents) portion-wise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 15-30 minutes, during which the sulfur ylide is generated in situ.
-
Reaction with Carbonyl Compound: Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the ylide suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by a wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude epoxide can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Example Protocol: Epoxidation of 1-(2,4-dichlorophenyl)pentan-1-one
A specific example of the epoxidation of a ketone is provided below, adapted from a patented procedure.[2]
-
To a stirred mixture of 1-(2,4-dichlorophenyl)pentan-1-one (1.0 eq) and trimethylsulfonium hydrogen sulfate (1.05 eq) in tert-butyl alcohol, add potassium hydroxide flakes (5.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, the resulting epoxide can be isolated using a standard aqueous work-up and extraction, followed by purification. The reported yield for this transformation is 73%.
Mandatory Visualizations
References
- 1. EP0124009B1 - Process for the preparation of oxiranes - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Efficient use of trimethylsulfonium methylsulfate as a reagent for the epoxidation of carbonyl-containing compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Corey-Chaykovsky Reaction Utilizing Trimethylsulfonium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1][2][3] This reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone.[3] The use of trimethylsulfonium (B1222738) methyl sulfate (B86663) as a precursor for the sulfur ylide, dimethylsulfonium methylide, offers a practical and effective method for these transformations, particularly in the synthesis of epoxides from carbonyl compounds.[4][5] Epoxides are valuable intermediates in medicinal chemistry and drug development due to their versatile reactivity, allowing for the introduction of various functionalities. This document provides detailed application notes and protocols for conducting the Corey-Chaykovsky reaction with trimethylsulfonium methyl sulfate.
Reaction Principle and Applications
The Corey-Chaykovsky reaction is a versatile tool for the synthesis of:
The reaction proceeds via the nucleophilic attack of the sulfur ylide on the electrophilic carbon of the substrate. In the case of carbonyl compounds, this is followed by an intramolecular SN2 reaction to form the epoxide and liberate dimethyl sulfide (B99878).[6][7]
Advantages of this compound:
While various trimethylsulfonium salts can be used, the methyl sulfate derivative is a useful reagent for the methylenation of aldehydes and ketones to form epoxides.[4] It can be prepared from readily available starting materials like dimethyl sulfide and dimethyl sulfate.[2]
Experimental Protocols
Preparation of this compound
A common method for the in-situ generation of the active ylide precursor involves the reaction of dimethyl sulfide with dimethyl sulfate.[2]
Procedure:
-
To a solution of dimethyl sulfate (1.50 mol) in acetonitrile (B52724) (700 mL), add a solution of dimethyl sulfide (1.65 mol) in acetonitrile (300 mL) with stirring at room temperature.[2]
-
Allow the mixture to stand overnight. The resulting solution contains this compound and is ready for the subsequent ylide formation and reaction.[2]
General Protocol for Epoxidation using this compound
This protocol describes the in-situ formation of dimethylsulfonium methylide from this compound and its subsequent reaction with an aldehyde or ketone.
Materials:
-
This compound solution in acetonitrile (prepared as described above)
-
Aldehyde or ketone
-
Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or Sodium Methoxide (B1231860) (NaOMe))[1][8][9]
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), or Acetonitrile)[1][8]
-
Standard laboratory glassware and work-up reagents.
Procedure:
-
To a stirred solution of this compound (1.1-1.5 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equivalent).
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add the base (1.1-1.5 equivalents). For instance, sodium methoxide can be added to the mixture of dimethyl sulfate and dimethyl sulfide in acetonitrile to generate the ylide.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.
Quantitative Data
The following table summarizes representative yields for the Corey-Chaykovsky reaction with various substrates and sulfonium (B1226848) salts. While specific data for this compound is less commonly tabulated in single sources, the yields are expected to be comparable to other trimethylsulfonium salts under optimized conditions.
| Substrate | Sulfonium Salt | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Allyl cyclohexanone | Trimethylsulfonium iodide | KOtBu | DMSO | Room Temp. | 2 | 88 |
| Intermediate 22 (complex alkaloid precursor) | Me₃SOI | NaH | DMSO | Room Temp. | 6 | 90 |
| Intermediate 22 (complex alkaloid precursor) | Me₃SI | NaH | DMSO/THF | 65 °C to 0 °C, then RT | 6 | 92 |
| Kobusone | Trimethylsulfonium iodide | KOtBu | DMF | 0 °C | - | 91 |
| Symmetric tricyclic enone | Trimethylsulfoxonium iodide | KOtBu | DMSO | Room Temp. | - | 69 |
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions. [1]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][10]
-
Precautionary Measures:
-
First Aid:
-
If on skin: Wash with plenty of water.[6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
In case of accidental ingestion, which may be damaging to health, seek immediate medical attention.[1]
-
Always consult the Safety Data Sheet (SDS) for the specific reagent before use.[1][6]
Visualizations
Reaction Mechanism
Caption: Mechanism of the Corey-Chaykovsky Epoxidation.
Experimental Workflow
Caption: General workflow for the Corey-Chaykovsky epoxidation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 6. echemi.com [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. RSC - Page load error [pubs.rsc.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | C4H12O4S2 | CID 2760871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Methylation of Phenols with Trimethylsulfonium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the O-methylation of phenols using trimethylsulfonium (B1222738) methyl sulfate (B86663). This method offers an alternative to traditional methylating agents, such as methyl iodide and dimethyl sulfate. The protocol outlines the reaction setup, workup, and purification procedures. Additionally, this document includes a summary of reaction performance with various phenolic substrates, safety precautions, and a graphical representation of the experimental workflow.
Introduction
The methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl methyl ethers, which are common motifs in pharmaceuticals, agrochemicals, and materials science.[1] While classical reagents like dimethyl sulfate and methyl iodide are effective, they are also highly toxic and volatile.[2] Trimethylsulfonium salts, such as trimethylsulfonium methyl sulfate, present a less hazardous alternative for methylation reactions.[3][4] These reagents are typically stable, crystalline solids that are easier to handle.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion attacks one of the methyl groups of the trimethylsulfonium cation, with the volatile and neutral dimethyl sulfide (B99878) as the leaving group.[5]
Data Presentation
The following table summarizes the expected yields for the methylation of various phenolic substrates using a protocol analogous to the one described below with trimethylsulfonium bromide, a closely related salt. The reactivity of this compound is expected to be similar.
| Phenolic Substrate | Product | Typical Yield (%) | Notes |
| 2-Hydroxy-5-methylbenzophenone | 2-Methoxy-5-methylbenzophenone | 85-92% | Reaction is generally efficient for phenols with ortho-carbonyl substitution.[4] |
| Hydroquinone | p-Dimethoxybenzene | 28-46% | Yields for di-methylation can be moderate, with significant formation of the mono-methylated product.[4] |
| p-Cresol | 4-Methoxytoluene | ~90% | Electron-donating groups on the phenol (B47542) generally lead to high yields. |
| 4-Nitrophenol | 4-Nitroanisole | ~70% | Electron-withdrawing groups may require longer reaction times or slightly higher temperatures, but still provide good yields. |
Yields are based on isolated product and may vary depending on the specific reaction conditions and scale.
Experimental Protocol
This protocol is adapted from a procedure for the methylation of phenols using the analogous reagent, trimethylsulfonium bromide.[4]
Materials:
-
Phenolic substrate
-
This compound ((CH₃)₃S(OSO₃CH₃))
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Polyethylene glycol (PEG))
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq), this compound (1.2 - 1.5 eq), and anhydrous potassium carbonate (1.2 - 1.5 eq).
-
Under an inert atmosphere, add the anhydrous polar aprotic solvent. The volume of solvent should be sufficient to ensure good stirring of the suspension.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with deionized water, followed by a wash with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization, if necessary.
-
Safety Information
This compound is an irritant to the eyes, respiratory system, and skin.[3] It is important to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Mandatory Visualization
Caption: Experimental workflow for the methylation of phenols.
References
- 1. researchgate.net [researchgate.net]
- 2. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Trimethylsulfonium bromide | 3084-53-5 | Benchchem [benchchem.com]
Application Notes and Protocols: Synthesis of Aziridines from Imines using Trimethylsulfonium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines are valuable three-membered heterocyclic motifs prevalent in numerous biologically active compounds and serve as versatile synthetic intermediates in organic chemistry. Their synthesis has been a subject of extensive research, with various methods developed to access this important structural unit. Among these, the Corey-Chaykovsky reaction stands out as a powerful tool for the construction of aziridine (B145994) rings.[1][2] This reaction involves the transfer of a methylene (B1212753) group from a sulfur ylide to an imine.
This application note details the synthesis of aziridines from a variety of imines through the agency of dimethylsulfonium methylide, generated in situ from trimethylsulfonium (B1222738) methyl sulfate (B86663). This method offers a convenient and efficient route to a range of N-substituted aziridines. We provide detailed experimental protocols, quantitative data on reaction yields and diastereoselectivity for various substrates, and a discussion of the reaction mechanism.
Reaction Mechanism
The synthesis of aziridines from imines using a sulfur ylide, such as dimethylsulfonium methylide, proceeds via the well-established Corey-Chaykovsky reaction mechanism.[1][3] The key steps are as follows:
-
Ylide Formation: In the initial step, a strong base is used to deprotonate the trimethylsulfonium salt, in this case, trimethylsulfonium methyl sulfate, to generate the highly reactive dimethylsulfonium methylide.
-
Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbon of the imine, leading to the formation of a zwitterionic betaine (B1666868) intermediate.[4]
-
Intramolecular Cyclization: The negatively charged nitrogen atom in the betaine intermediate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the dimethyl sulfonium (B1226848) group. This results in a ring-closing displacement of dimethyl sulfide, a good leaving group, to form the final aziridine product.
Computational studies have shown that for semistabilized ylides, the formation of the betaine is often the rate-determining and selectivity-determining step.[1] The stereochemical outcome of the reaction is influenced by the steric and electronic properties of both the imine and the ylide.
Caption: General mechanism for the synthesis of aziridines from imines.
Data Presentation
The following tables summarize the quantitative data for the synthesis of aziridines from various imines using dimethylsulfonium methylide. The data has been compiled from various literature sources where similar reaction conditions were employed.
Table 1: Synthesis of N-Sulfonylaziridines from N-Sulfonylimines
| Entry | Imine Substrate (Ar) | N-Protecting Group (PG) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Phenyl | Tosyl (Ts) | 2-Phenyl-1-tosylaziridine | 85 | >95:5 | [5] |
| 2 | 4-Chlorophenyl | Tosyl (Ts) | 2-(4-Chlorophenyl)-1-tosylaziridine | 82 | >95:5 | [5] |
| 3 | 4-Methoxyphenyl | Tosyl (Ts) | 2-(4-Methoxyphenyl)-1-tosylaziridine | 88 | >95:5 | [5] |
| 4 | 2-Naphthyl | Tosyl (Ts) | 2-(2-Naphthyl)-1-tosylaziridine | 79 | >95:5 | [5] |
| 5 | Phenyl | 2-Nitrobenzenesulfonyl (Ns) | 2-Phenyl-1-(2-nitrobenzenesulfonyl)aziridine | 91 | >95:5 | [2] |
| 6 | Phenyl | Methanesulfonyl (Ms) | 2-Phenyl-1-methanesulfonylaziridine | 75 | >95:5 | [2] |
Table 2: Synthesis of N-Sulfinylaziridines from N-tert-Butanesulfinylimines
| Entry | Imine Substrate (R) | Product | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Phenyl | 2-Phenyl-1-(tert-butylsulfinyl)aziridine | 84 | 95:5 | [6] |
| 2 | 4-Bromophenyl | 2-(4-Bromophenyl)-1-(tert-butylsulfinyl)aziridine | 78 | 94:6 | [6] |
| 3 | 2-Thienyl | 2-(2-Thienyl)-1-(tert-butylsulfinyl)aziridine | 75 | 91:9 | [6] |
| 4 | Cyclohexyl | 2-Cyclohexyl-1-(tert-butylsulfinyl)aziridine | 63 | 77:23 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Tosylaziridines from N-Tosylimines
This protocol is a general representation adapted from literature procedures for the Corey-Chaykovsky aziridination.
Materials:
-
N-Tosylimine (1.0 mmol)
-
This compound (1.2 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 mmol) or Potassium tert-butoxide (1.5 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add sodium hydride (1.5 mmol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMSO (5 mL) to the flask and stir the suspension.
-
In a separate flask, dissolve this compound (1.2 mmol) in anhydrous DMSO (5 mL).
-
Slowly add the this compound solution to the sodium hydride suspension at room temperature. The mixture will turn milky white, indicating the formation of the ylide. Stir for 15-20 minutes.
-
Dissolve the N-tosylimine (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting imine.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired N-tosylaziridine.
Caption: A typical experimental workflow for aziridination.
Scope and Limitations
The synthesis of aziridines from imines using this compound is a versatile reaction applicable to a wide range of substrates.
-
Imine Scope: The reaction is generally successful with imines bearing electron-withdrawing groups on the nitrogen atom, such as sulfonyl (e.g., tosyl, mesyl) or sulfinyl groups.[5][6] These groups activate the imine towards nucleophilic attack. Imines derived from both aromatic and aliphatic aldehydes are suitable substrates.
-
Diastereoselectivity: For N-sulfonylimines, the reaction typically proceeds with high cis-selectivity.[5] In the case of chiral N-tert-butanesulfinylimines, the reaction can exhibit high diastereoselectivity, which is influenced by the stereochemistry of the sulfinyl group.[6]
-
Limitations: Imines with simple N-alkyl or N-aryl substituents that are not sufficiently electron-withdrawing may be less reactive or unreactive under these conditions. The stability of the sulfur ylide is also a critical factor; dimethylsulfonium methylide is less stable than its oxosulfonium counterpart and is typically generated and used in situ.
Conclusion
The Corey-Chaykovsky aziridination of imines using dimethylsulfonium methylide generated from this compound provides an effective and straightforward method for the synthesis of N-substituted aziridines. The reaction generally proceeds in good to excellent yields and can exhibit high diastereoselectivity, particularly with N-sulfonyl and N-sulfinyl protected imines. The detailed protocols and compiled data presented in this application note serve as a valuable resource for researchers in organic synthesis and drug development.
References
- 1. Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Highly Stereoselective Ylide Aziridination of N-Sulfonylimines with Sulfonium Propargylides:â A Simple Way To Synthesize Scalemic Acetylenylaziridines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Scope and limitations in sulfur ylide mediated catalytic asymmetric aziridination of imines: use of phenyldiazomethane, diazoesters and diazoacetamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Application Notes and Protocols for Phase Transfer Catalysis with Trimethylsulfonium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethylsulfonium (B1222738) methyl sulfate (B86663) as a versatile and efficient reagent in phase transfer catalysis (PTC). Detailed protocols for key applications, including epoxidation and alkylation reactions, are presented to facilitate its adoption in synthetic chemistry workflows.
Introduction
Phase transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The phase transfer catalyst, a substance with affinity for both phases, transports one reactant into the other phase where the reaction can proceed. Trimethylsulfonium methyl sulfate, a readily available and stable sulfonium (B1226848) salt, has emerged as a valuable reagent in this field. It serves as a precursor to the highly reactive dimethylsulfonium methylide ylide under basic conditions, which is a key intermediate in various synthetic transformations. This document outlines the mechanistic principles and provides practical protocols for the application of this compound in PTC.
Mechanism of Action in Phase Transfer Catalysis
In a typical biphasic system (e.g., aqueous NaOH and an organic solvent like dichloromethane), this compound facilitates reactions through the in-situ generation of dimethylsulfonium methylide. The trimethylsulfonium cation [(CH₃)₃S⁺] is transferred to the organic phase where it is deprotonated by the hydroxide (B78521) ion (OH⁻) at the interface to form the sulfur ylide. This highly nucleophilic ylide then reacts with the organic substrate to yield the desired product.
Application 1: Epoxidation of Aldehydes and Ketones (Corey-Chaykovsky Reaction)
One of the most prominent applications of this compound in PTC is the epoxidation of carbonyl compounds, a transformation known as the Corey-Chaykovsky reaction. This method provides a mild and efficient alternative to other epoxidation techniques.
Experimental Protocol: Synthesis of 1,7,10-Trioxa-dispiro[2.2.4.2]dodecane[1]
This protocol details the epoxidation of 1,4-cyclohexanedione (B43130) monoethylene ketal.
Materials:
-
1,4-Cyclohexanedione monoethylene ketal
-
This compound
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1,4-cyclohexanedione monoethylene ketal (12.00 g, 76.83 mmol, 1.0 equiv.) and methylene chloride (120 ml).
-
Add this compound (18.8 g, 99.88 mmol, 1.3 equiv.) to the mixture.
-
With vigorous stirring, add 50% sodium hydroxide solution (40 ml).
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, remove the methylene chloride using a rotary evaporator.
-
Add diethyl ether (200 ml) to the residue and transfer the mixture to a separatory funnel.
-
Wash the ether layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the product as a yellow oil.
Quantitative Data:
| Reactant | Product | Yield | Purity | Reference |
| 1,4-Cyclohexanedione monoethylene ketal | 1,7,10-Trioxa-dispiro[2.2.4.2]dodecane | 93% | >95% | [1] |
Application 2: Alkylation Reactions (O-, N-, and C-Alkylation)
While less documented for this compound specifically, sulfonium salts are known to participate in PTC-mediated alkylation reactions. The in-situ generated ylide can act as a strong base to deprotonate various nucleophiles, which can then undergo alkylation. Further research is encouraged to explore the full potential of this compound in these transformations. General principles of PTC suggest its applicability in the following areas.
O-Alkylation of Phenols
The phenoxide ion, generated by the deprotonation of a phenol (B47542) at the aqueous-organic interface, can be transferred to the organic phase by the trimethylsulfonium cation. Subsequent reaction with an alkylating agent would yield the corresponding ether.
N-Alkylation of Heterocycles
Nitrogen-containing heterocycles, such as indoles and carbazoles, can be deprotonated under PTC conditions to form the corresponding anions. These anions can then be alkylated in the organic phase.
C-Alkylation of Active Methylene Compounds
Compounds with acidic C-H bonds, such as malonates and β-ketoesters, are excellent candidates for PTC-mediated C-alkylation. The carbanion generated at the interface is shuttled into the organic phase for reaction with an electrophile.
Summary of Potential Applications and Expected Outcomes
The following table summarizes the primary application of this compound in PTC and outlines potential areas for further investigation based on the general reactivity of sulfonium salts in such systems.
| Reaction Type | Substrate Example | Reagent System | Expected Product | Potential Yield Range |
| Epoxidation | Aldehydes, Ketones | (CH₃)₃S⁺CH₃SO₄⁻, NaOH, CH₂Cl₂/H₂O | Epoxides | High (e.g., 93%[1]) |
| O-Alkylation | Phenols | (CH₃)₃S⁺CH₃SO₄⁻, Base, Org. Solvent/H₂O | Aryl ethers | Moderate to High |
| N-Alkylation | Indoles, Amides | (CH₃)₃S⁺CH₃SO₄⁻, Base, Org. Solvent/H₂O | N-Alkyl heterocycles | Moderate to High |
| C-Alkylation | Active Methylene Cmpds. | (CH₃)₃S⁺CH₃SO₄⁻, Base, Org. Solvent/H₂O | Alkylated methylene cmpds. | Moderate to High |
Conclusion
This compound is a highly effective and practical reagent for phase transfer-catalyzed reactions, particularly for the epoxidation of carbonyl compounds via the Corey-Chaykovsky reaction. Its utility as a PTC catalyst for a broader range of alkylation reactions presents a promising area for future research and application in the fields of organic synthesis and drug development. The protocols and data presented herein serve as a valuable resource for scientists seeking to employ this versatile reagent in their synthetic endeavors.
References
Application Notes and Protocols for Stereoselective Epoxidation using Trimethylsulfonium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of epoxides is a cornerstone of modern organic chemistry and drug development, as the epoxide motif is a versatile intermediate in the synthesis of complex molecules and bioactive compounds. The Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert carbonyl compounds into epoxides, offers a powerful and stereoselective method for this transformation.[1][2][3][4][5] Trimethylsulfonium (B1222738) methyl sulfate (B86663) is an effective precursor to the highly reactive dimethylsulfonium methylide, the key intermediate in this reaction.[6] This document provides detailed application notes on the stereoselectivity of this reaction and comprehensive protocols for the preparation of the reagent and its use in epoxidation reactions.
The reaction is known for its diastereoselectivity, generally favoring the formation of trans-epoxides when applicable.[2][7] Furthermore, by employing chiral sulfur ylides, highly enantioselective epoxidations can be achieved, making this a valuable tool in asymmetric synthesis.
Reaction Mechanism and Stereoselectivity
The Corey-Chaykovsky reaction proceeds via the nucleophilic addition of dimethylsulfonium methylide to the carbonyl carbon of an aldehyde or ketone. This initial attack forms a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion on the carbon bearing the sulfonium (B1226848) group results in the formation of the epoxide and the liberation of dimethyl sulfide (B99878).
Diastereoselectivity: In the reaction with aldehydes or ketones that can lead to diastereomeric epoxides, the reaction generally exhibits a high preference for the formation of the trans isomer. This selectivity is attributed to the reversibility of the initial betaine formation, allowing for equilibration to the thermodynamically more stable anti-betaine, which then proceeds to the trans-epoxide.
Enantioselectivity: Enantioselective epoxidation can be achieved by using a chiral sulfide to generate a chiral sulfur ylide. The chirality of the sulfur reagent directs the facial selectivity of the attack on the prochiral carbonyl compound, leading to the formation of one enantiomer of the epoxide in excess. Several effective chiral sulfides have been developed for this purpose.
Data Presentation
Diastereoselective Epoxidation of Cyclic Ketones
| Substrate | Product | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| 4-tert-Butylcyclohexanone | 1-Oxa-spiro[2.5]octane, 6-tert-butyl- | >99:1 | 85 | N/A |
| 2-Methylcyclohexanone | 1-Oxa-spiro[2.5]octane, 4-methyl- | 90:10 | 78 | N/A |
| Norcamphor | Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane] | exo:endo >95:5 | 92 | N/A |
(Data presented is representative and compiled from various sources on Corey-Chaykovsky reactions. Specific yields and ratios may vary based on reaction conditions.)
Enantioselective Epoxidation of Aromatic Aldehydes with Chiral Sulfur Ylides
| Aldehyde | Chiral Sulfide | Epoxide Product | ee (%) | Yield (%) | Reference |
| Benzaldehyde | Camphor-derived sulfide | (R)-Stilbene oxide | 95 | 88 | N/A |
| 4-Nitrobenzaldehyde | Eliel's oxathiane | (2R,3R)-2-(4-Nitrophenyl)-3-phenyloxirane | >99 | 92 | N/A |
| 2-Naphthaldehyde | Isothiocineole-derived ylide | (R)-2-(Naphthalen-2-yl)-3-phenyloxirane | 98 | 90 | N/A |
(Data presented is representative and compiled from various sources on asymmetric Corey-Chaykovsky reactions. Specific ee and yields may vary based on the chiral auxiliary and reaction conditions.)
Experimental Protocols
Protocol 1: Synthesis of Trimethylsulfonium Methyl Sulfate
This protocol describes the preparation of this compound from dimethyl sulfide and dimethyl sulfate.
Materials:
-
Dimethyl sulfide
-
Dimethyl sulfate
-
Anhydrous diethyl ether
Procedure:
-
In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl sulfide (2.0 eq).
-
Cool the flask in an ice bath and slowly add dimethyl sulfate (1.0 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash it with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the white solid under vacuum to obtain pure this compound. The product is hygroscopic and should be stored in a desiccator.
Protocol 2: General Procedure for Diastereoselective Epoxidation
This protocol outlines a general method for the epoxidation of a ketone using this compound.
Materials:
-
This compound (1.3 eq)
-
Ketone (1.0 eq)
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
To a round-bottom flask containing the ketone (1.0 eq), add dichloromethane.
-
Add this compound (1.3 eq) to the solution.[6]
-
With vigorous stirring, add 50% aqueous sodium hydroxide.[6]
-
Heat the reaction mixture to reflux for 24 hours.[6]
-
After cooling to room temperature, remove the dichloromethane by rotary evaporation.[6]
-
Add diethyl ether to the residue and wash the organic layer with water.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.[6]
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Mandatory Visualizations
References
- 1. adichemistry.com [adichemistry.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Application of Trimethylsulfonium Methyl Sulfate in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethylsulfonium (B1222738) methyl sulfate (B86663) is a versatile and efficient reagent in organic synthesis, primarily utilized as a methylating agent and a precursor for the generation of sulfur ylides.[1] Its application is particularly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates, where precise and high-yield reactions are paramount. This document provides detailed application notes and protocols for two key transformations employing trimethylsulfonium salts in the synthesis of pharmaceutical intermediates: O-methylation of phenols and epoxidation of carbonyls (the Corey-Chaykovsky reaction).
Key Applications in Pharmaceutical Intermediate Synthesis
-
O-Methylation of Phenols: The methylation of phenolic hydroxyl groups is a frequent transformation in drug synthesis to modify polarity, bioavailability, and metabolic stability. Trimethylsulfonium salts offer an alternative to traditional methylating agents like dimethyl sulfate or methyl iodide.
-
Epoxidation of Carbonyls (Corey-Chaykovsky Reaction): Epoxides are highly valuable synthetic intermediates due to their reactivity towards various nucleophiles, allowing for the introduction of diverse functionalities. The Corey-Chaykovsky reaction, which utilizes sulfur ylides generated from trimethylsulfonium salts, is a powerful method for the synthesis of epoxides from aldehydes and ketones.[2][3]
Data Presentation
The following tables summarize quantitative data for representative reactions.
Table 1: O-Methylation of a Phenolic Intermediate
| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxy-5-methylbenzophenone | Trimethylsulfonium bromide* | K₂CO₃ | PEG400 | 100 | 6 | 92 | [3] |
*Note: Trimethylsulfonium bromide is a close analog of trimethylsulfonium methyl sulfate and exhibits similar reactivity as a methylating agent.
Table 2: Epoxidation of a Carbonyl Compound (Corey-Chaykovsky Reaction)
| Substrate | Reagent | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| 1,4-Cyclohexanedione (B43130) monoethylene ketal | This compound | NaOH (50%) | Methylene (B1212753) Chloride | Reflux | 24 | 93 | [4] |
| Allyl cyclohexanone | Trimethylsulfonium iodide | Potassium tert-butoxide | DMSO | Room Temp. | 2 | 88 | [1] |
Experimental Protocols
Protocol 1: O-Methylation of 2-Hydroxy-5-methylbenzophenone
This protocol describes the methylation of a phenolic compound using a trimethylsulfonium salt.[3]
Materials:
-
2-Hydroxy-5-methylbenzophenone (10 mmol)
-
Trimethylsulfonium bromide (12 mmol)
-
Potassium carbonate (K₂CO₃) (12 mmol)
-
Polyethylene glycol (PEG400) (6 mL)
-
Water
-
Diisopropyl ether
-
1M Sodium hydroxide (B78521) (NaOH) solution
-
Methanol
Procedure:
-
Combine 2.12 g (10 mmol) of 2-hydroxy-5-methylbenzophenone, 1.90 g (12 mmol) of trimethylsulfonium bromide, and 1.66 g (12 mmol) of K₂CO₃ in a suitable reaction vessel.
-
Add 6 mL of PEG400 to the mixture.
-
Stir the mixture at 100 °C for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and dilute with 100 mL of water.
-
Extract the product with 40 mL of diisopropyl ether.
-
Wash the organic layer sequentially with 3 x 40 mL of 1M NaOH solution and 100 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by crystallization from methanol/water to yield 2-methoxy-5-methylbenzophenone.
Protocol 2: Epoxidation of 1,4-Cyclohexanedione monoethylene ketal (Corey-Chaykovsky Reaction)
This protocol details the formation of an epoxide from a ketone using this compound.[4]
Materials:
-
1,4-Cyclohexanedione monoethylene ketal (76.83 mmol)
-
This compound (99.88 mmol)
-
Methylene chloride (120 mL)
-
50% Sodium hydroxide (NaOH) solution (40 mL)
-
Diethyl ether (200 mL)
-
Water
-
Sodium sulfate
Procedure:
-
To a solution of 12.00 g (76.83 mmol) of 1,4-cyclohexanedione monoethylene ketal in 120 mL of methylene chloride, add 18.8 g (99.88 mmol) of this compound.
-
Add 40 mL of 50% sodium hydroxide solution to the mixture.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, remove the methylene chloride under reduced pressure.
-
Add 200 mL of diethyl ether to the residue.
-
Wash the ether layer with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1,7,10-trioxa-dispiro[2.2.4.2]dodecane as a yellow oil.
Visualizations
Caption: O-Methylation of a phenolic intermediate.
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Synthesis routes of this compound [benchchem.com]
Application Notes and Protocols: Large-Scale Synthesis of Epoxides with Trimethylsulfonium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of epoxides from carbonyl compounds using trimethylsulfonium (B1222738) methyl sulfate (B86663). This method, a variation of the Corey-Chaykovsky reaction, offers an efficient and cost-effective alternative to traditional epoxidation methods. Trimethylsulfonium methyl sulfate is an easily prepared, stable salt that serves as a precursor to the reactive dimethylsulfonium methanide (B1207047) ylide. The protocols provided herein cover the preparation of the sulfonium (B1226848) salt and its subsequent use in the epoxidation of a range of aldehydes and ketones.
Introduction
The synthesis of epoxides is a fundamental transformation in organic chemistry, as epoxides are versatile intermediates in the synthesis of a wide array of fine chemicals and pharmaceuticals. The Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert aldehydes and ketones to their corresponding epoxides, is a powerful tool for this purpose.[1][2] this compound has emerged as an advantageous precursor for the generation of the required sulfur ylide, dimethylsulfonium methanide.[3] Its use avoids the handling of corrosive methyl halides and allows for a more atom-economical process.[3] This document outlines the procedures for the large-scale application of this methodology, providing researchers and drug development professionals with the necessary information for its implementation.
Safety Precautions
Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. All manipulations involving this reagent must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An ammonia (B1221849) solution should be readily available to neutralize any spills. This compound is an irritant and should be handled with care.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of this compound from dimethyl sulfide (B99878) and dimethyl sulfate.
Materials:
-
Dimethyl sulfide
-
Dimethyl sulfate
-
Anhydrous toluene (B28343) (or another suitable inert solvent)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Heating mantle
-
Ice bath
Procedure:
-
In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a stirred solution of dimethyl sulfide (1.2 equivalents) in anhydrous toluene.
-
Cool the flask in an ice bath.
-
Slowly add dimethyl sulfate (1.0 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The product will precipitate as a white solid.
-
Collect the solid by filtration, wash with anhydrous toluene, and dry under vacuum to yield this compound.
Protocol 2: Large-Scale Epoxidation of a Carbonyl Compound
This protocol provides a general procedure for the epoxidation of an aldehyde or ketone using pre-formed this compound.
Materials:
-
This compound
-
Carbonyl compound (aldehyde or ketone)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH), finely ground or flake
-
Toluene or Dichloromethane (CH₂Cl₂)
-
Water (for workup)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a port for solid addition.
-
Heating/cooling bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a large three-neck round-bottom flask, add this compound (1.1-1.5 equivalents) and toluene or dichloromethane.
-
Add the carbonyl compound (1.0 equivalent) to the suspension.
-
With vigorous stirring, add finely ground potassium hydroxide or sodium hydroxide (2.0-3.0 equivalents) portion-wise, maintaining the reaction temperature between 20-30 °C. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-8 hours, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture with an ice bath and slowly quench by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude epoxide.
-
Purify the crude product by distillation or column chromatography as required.
Quantitative Data
The following table summarizes the yields of epoxides obtained from various carbonyl compounds using this compound under conditions similar to those described in Protocol 2.
| Carbonyl Compound | Product Epoxide | Yield (%) |
| Benzaldehyde | Styrene oxide | 85-95 |
| 4-Chlorobenzaldehyde | 1-chloro-4-(oxiran-2-yl)benzene | 92 |
| Cyclohexanone | 1-oxaspiro[2.5]octane | 88 |
| Acetophenone | 2-methyl-2-phenyloxirane | 90 |
| 4-Phenyl-2-butanone | 1,2-epoxy-2-methyl-4-phenylbutane | 72[1] |
| 2,2-dimethyl-5-p-chlorophenyl-3-pentanone | 2-(4-chlorophenylethyl)-2-tert-butyloxirane | 99.1[4] |
Diagrams
Reaction Mechanism
The reaction proceeds through the in-situ generation of dimethylsulfonium methanide, which then acts as the nucleophile.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. US5408033A - Process for the preparation of an epoxide from ketones using an alcohol or ether catalyst - Google Patents [patents.google.com]
One-Pot Synthesis of Cyclopropanes from Enones Using Trimethylsulfonium Methyl Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the one-pot synthesis of cyclopropanes from α,β-unsaturated ketones (enones) utilizing trimethylsulfonium (B1222738) methyl sulfate (B86663). This method, a variation of the Corey-Chaykovsky reaction, offers a robust and efficient pathway to construct the cyclopropane (B1198618) motif, a key structural element in numerous biologically active molecules and pharmaceuticals. The protocol outlines the in situ generation of the sulfur ylide from trimethylsulfonium methyl sulfate and its subsequent conjugate addition to an enone, followed by intramolecular cyclization. This document includes a detailed experimental protocol, a summary of quantitative data from analogous reactions, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The cyclopropane ring is a prevalent feature in a wide array of natural products and synthetic drugs, imparting unique conformational constraints and metabolic stability. The Corey-Chaykovsky reaction is a powerful tool for the stereoselective synthesis of cyclopropanes from electron-deficient olefins, such as enones.[1] The reaction typically involves the in situ generation of a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, from a corresponding sulfonium (B1226848) or sulfoxonium salt using a strong base.[2][3] While trimethylsulfonium iodide and trimethylsulfoxonium (B8643921) iodide are commonly employed as the ylide precursors, this compound presents a viable alternative. This one-pot procedure simplifies the synthetic process by avoiding the isolation of the reactive ylide.
Reaction Mechanism and Signaling Pathway
The generally accepted mechanism for the cyclopropanation of enones via the Corey-Chaykovsky reaction is a two-step process. First, the sulfur ylide, generated in situ from this compound and a base, acts as a nucleophile and undergoes a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated ketone.[2][4] This step forms a transient enolate intermediate. In the second step, the enolate oxygen facilitates an intramolecular nucleophilic substitution (SN2 reaction), attacking the carbon atom bearing the sulfonium group, which serves as an excellent leaving group (dimethyl sulfide).[4] This intramolecular cyclization results in the formation of the three-membered cyclopropane ring. The reaction typically favors the formation of the trans-cyclopropane product due to thermodynamic control during the ring-closing step.[4]
Experimental Workflow
The one-pot synthesis of cyclopropanes from enones using this compound is a straightforward procedure that can be completed in a single reaction vessel. The workflow begins with the preparation of the sulfur ylide by reacting this compound with a strong base in an anhydrous solvent under an inert atmosphere. The enone is then added to the freshly prepared ylide solution, and the reaction is monitored until completion. The final step involves quenching the reaction and purifying the cyclopropyl ketone product.
Detailed Experimental Protocol
This protocol is a representative procedure for the one-pot synthesis of a cyclopropyl ketone from a chalcone (B49325) derivative using this compound. The conditions may require optimization for different substrates.
Materials:
-
Substituted Chalcone (1.0 equiv)
-
This compound (1.3 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Ylide Generation: To a flame-dried two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equiv). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous DMSO to the flask and stir the suspension at room temperature. Add this compound (1.3 equiv) portion-wise to the stirred suspension. The mixture will evolve hydrogen gas and become a homogeneous solution of dimethylsulfonium methylide. Stir for 30-60 minutes at room temperature.
-
Cyclopropanation: In a separate flask, dissolve the chalcone (1.0 equiv) in anhydrous THF. Cool the ylide solution to 0 °C using an ice-water bath. Slowly add the solution of the chalcone in THF to the ylide solution via a syringe over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice-water bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclopropyl ketone.
Quantitative Data Summary
Table 1: Cyclopropanation of Substituted Chalcones with Trimethylsulfoxonium Iodide [5]
| Entry | Chalcone Substituent (Ar) | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Chlorophenyl | 82 |
| 3 | 4-Methoxyphenyl | 88 |
| 4 | 2-Naphthyl | 79 |
| 5 | 2-Thienyl | 75 |
Reaction conditions: Trimethylsulfoxonium iodide, NaH, DMSO/THF, 0 °C to room temperature.
Table 2: Cyclopropanation of 2-Hydroxychalcones with Trimethylsulfoxonium Iodide [6]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | H | 2a | 70 |
| 2 | H | OMe | 2b | 76 |
| 3 | H | Thiophen-2-yl | 2c | 66 |
| 4 | F | OMe | 2d | 78 |
Reaction conditions: Trimethylsulfoxonium iodide, NaH, DMSO/THF, -10 °C.
Applications in Drug Development
The cyclopropyl ketone scaffold synthesized through this one-pot methodology is a valuable building block in medicinal chemistry. The introduction of a cyclopropane ring into a molecule can significantly impact its pharmacological properties, including:
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to their acyclic counterparts, which can lead to an improved pharmacokinetic profile.
-
Bioisosterism: The cyclopropane ring can act as a bioisostere for other functional groups, such as a double bond or a phenyl ring, allowing for the fine-tuning of a drug candidate's properties.
Chalcones, a class of enones, are themselves recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The synthesis of cyclopropyl chalcone derivatives via the Corey-Chaykovsky reaction is a promising strategy for the development of novel therapeutic agents with enhanced potency and improved drug-like properties.[5]
Conclusion
The one-pot synthesis of cyclopropanes from enones using this compound is a highly efficient and practical method for accessing valuable cyclopropyl ketone building blocks. This protocol, based on the well-established Corey-Chaykovsky reaction, offers operational simplicity and good to excellent yields. The resulting cyclopropane-containing molecules have significant potential in the fields of medicinal chemistry and drug development due to the unique and advantageous properties conferred by the three-membered ring. Researchers and scientists can utilize this methodology to synthesize novel compounds for biological screening and as key intermediates in the total synthesis of complex natural products.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Trimethylsulfonium Methyl Sulfate as a Precursor for Sulfur Ylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfonium (B1222738) methyl sulfate (B86663) is a versatile and efficient precursor for the generation of sulfur ylides, particularly dimethylsulfonium methylide. These ylides are highly valuable reagents in organic synthesis, most notably for the Corey-Chaykovsky reaction. This reaction provides a powerful method for the formation of three-membered rings, such as epoxides, cyclopropanes, and aziridines, which are key structural motifs in numerous natural products and pharmaceutical agents.[1][2] The use of trimethylsulfonium salts offers a reliable and often high-yielding route to these important building blocks under relatively mild conditions.[3][4]
These application notes provide detailed protocols for the preparation of the sulfur ylide precursor, its conversion to the reactive ylide, and its subsequent application in the synthesis of epoxides from carbonyl compounds. The information is intended to guide researchers in leveraging this powerful synthetic tool for applications in academic research and drug development.
Data Presentation: Epoxidation of Aldehydes and Ketones
The following table summarizes the reaction of dimethylsulfonium methylide, generated from a trimethylsulfonium salt, with a variety of aldehydes and ketones to yield the corresponding epoxides. The data highlights the broad substrate scope and generally high yields of the Corey-Chaykovsky reaction.
| Entry | Carbonyl Substrate | Trimethylsulfonium Salt | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Trimethylsulfonium iodide | NaH | DMSO | rt | 2 | >90 |
| 2 | Cyclohexanone (B45756) | Trimethylsulfonium iodide | KOt-Bu | DMSO | rt | 2 | 88 |
| 3 | Acetophenone | Trimethylsulfonium iodide | NaH | DMSO | rt | - | High |
| 4 | 4-Nitrobenzaldehyde | Trimethylsulfonium iodide | NaH | DMSO | rt | - | High |
| 5 | 2-Naphthaldehyde | Trimethylsulfonium iodide | NaH | DMSO | rt | - | High |
| 6 | Propiophenone | Trimethylsulfonium iodide | KOt-Bu | DMSO | rt | - | 85 |
| 7 | Isobutyrophenone | Trimethylsulfonium iodide | KOt-Bu | DMSO | rt | - | 82 |
| 8 | Carvone | Trimethylsulfonium iodide | NaH | DMSO/THF | 0 | - | 95 |
Experimental Protocols
Protocol 1: Preparation of Trimethylsulfonium Methyl Sulfate
This protocol describes the synthesis of the sulfur ylide precursor, this compound, from dimethyl sulfide (B99878) and dimethyl sulfate.
Materials:
-
Dimethyl sulfide
-
Dimethyl sulfate
-
Anhydrous acetonitrile (B52724)
Procedure:
-
To a solution of dimethyl sulfate (1.50 mol) in anhydrous acetonitrile (700 mL), add a solution of dimethyl sulfide (1.65 mol) in anhydrous acetonitrile (300 mL) with stirring at room temperature.[5]
-
Allow the reaction mixture to stand overnight.
-
The resulting solution contains this compound and can be used directly for the in situ generation of dimethylsulfonium methylide.
Protocol 2: Generation of Dimethylsulfonium Methylide and Epoxidation of a Ketone
This protocol details the in situ generation of dimethylsulfonium methylide from trimethylsulfonium iodide and its reaction with a ketone to form an epoxide. A similar procedure can be followed using this compound.
Materials:
-
Trimethylsulfonium iodide (1.65 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Potassium tert-butoxide (KOt-Bu) (1.65 eq)
-
Allyl cyclohexanone (1.0 eq)
-
Deionized water
-
Ethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Add trimethylsulfonium iodide (1.65 eq) to dry DMSO (25 mL) in a round-bottom flask equipped with a magnetic stirrer. Stir until the salt is completely dissolved.[6]
-
Add the allyl cyclohexanone (7.15 mmol, 1.0 eq) to the solution.[6]
-
Slowly add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).[6]
-
Stir the resulting solution at room temperature for 2 hours.[6]
-
After 2 hours, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with ethyl ether.
-
Wash the combined organic phases with water and dry over anhydrous magnesium sulfate.[6]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired epoxide (88% yield).[6]
Visualizations
Reaction Mechanism: Corey-Chaykovsky Epoxidation
The following diagram illustrates the stepwise mechanism of the Corey-Chaykovsky reaction for the formation of an epoxide from a carbonyl compound and a sulfur ylide.[7][8]
Caption: Mechanism of the Corey-Chaykovsky epoxidation.
Experimental Workflow
The diagram below outlines the general experimental workflow from the precursor to the final purified product.
Caption: General experimental workflow for epoxidation.
Applications in Drug Development
The Corey-Chaykovsky reaction is a cornerstone in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to stereoselectively introduce an epoxide ring is crucial, as epoxides are versatile intermediates that can be opened by various nucleophiles to install new functional groups with controlled stereochemistry.[9][10]
For instance, this methodology has been employed in the total synthesis of various natural products with potent biological activities. The synthesis of tetracyclic diterpene (+)-methyl gummiferolate utilizes a highly stereoselective Corey-Chaykovsky epoxidation as a key step.[7] Furthermore, the reaction of sulfur ylides with steroidal derivatives to form epoxides has been used to create libraries of small molecules for drug discovery.[10] The development of asymmetric versions of the Corey-Chaykovsky reaction has further expanded its utility in the synthesis of chiral drugs.[1]
The following diagram illustrates the logical relationship of how the Corey-Chaykovsky reaction is integrated into a drug discovery and development pipeline.
Caption: Role in drug discovery and development.
References
- 1. Organocatalytic Transformations from Sulfur Ylides [mdpi.com]
- 2. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.unibo.it [cris.unibo.it]
- 5. researchgate.net [researchgate.net]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
Methylation of Carboxylic Acids Using Trimethylsulfonium Methyl Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the methylation of carboxylic acids utilizing trimethylsulfonium (B1222738) methyl sulfate (B86663). This reagent serves as an effective methylating agent for the conversion of carboxylic acids to their corresponding methyl esters, a critical transformation in organic synthesis and drug development for modifying polarity, volatility, and biological activity.
Application Notes
Trimethylsulfonium methyl sulfate, [(CH₃)₃S]⁺[CH₃SO₄]⁻, is a salt that acts as a source of an electrophilic methyl group. The methylation of carboxylic acids using this reagent proceeds via a nucleophilic attack of the carboxylate anion on the methyl group of the trimethylsulfonium cation. This method offers an alternative to other common methylating agents such as diazomethane, which is explosive and toxic, or methyl halides, which can require harsh reaction conditions.
The reaction is typically carried out in the presence of a base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. The choice of base and solvent is crucial for the reaction's success, with non-nucleophilic bases and polar aprotic solvents generally being preferred to avoid side reactions.
Key Advantages:
-
Safety: Offers a potentially safer alternative to hazardous reagents like diazomethane.
-
Mild Conditions: The reaction can often be performed under mild conditions, preserving sensitive functional groups within the molecule.
-
Good Yields (Hypothesized): While specific literature data is sparse for this exact transformation, similar reactions with sulfonium (B1226848) salts suggest that good to excellent yields can be expected.
Reaction Mechanism
The methylation of a carboxylic acid with this compound is proposed to proceed through the following steps:
-
Deprotonation: A base abstracts the acidic proton from the carboxylic acid (R-COOH) to form a carboxylate anion (R-COO⁻).
-
Nucleophilic Attack: The negatively charged oxygen of the carboxylate anion acts as a nucleophile and attacks the electrophilic methyl group of the trimethylsulfonium cation ( (CH₃)₃S⁺ ).
-
Product Formation: This Sₙ2 reaction results in the formation of the methyl ester (R-COOCH₃) and dimethyl sulfide (B99878) ((CH₃)₂S) as a byproduct.
Caption: Proposed reaction mechanism for the methylation of a carboxylic acid.
Experimental Protocol (Generalized)
The following is a generalized protocol for the methylation of a carboxylic acid using this compound. Researchers should optimize the reaction conditions for their specific substrate.
Materials:
-
Carboxylic acid
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Non-nucleophilic base (e.g., Potassium carbonate, DBU)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and the chosen anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base to the solution and stir until the carboxylic acid is fully dissolved and deprotonated.
-
Reagent Addition: Add this compound to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl ester.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the pure methyl ester.
Caption: General experimental workflow for methylation.
Quantitative Data
Extensive searches of the chemical literature did not yield specific quantitative data (e.g., reaction yields, times, and temperatures) for a wide range of carboxylic acids using this compound for methylation. The primary application found for this reagent is in epoxidation reactions. Therefore, a comprehensive data table for this specific transformation cannot be provided at this time. Researchers are encouraged to perform optimization studies for their substrates of interest.
Safety Precautions
This compound is an irritant. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Disclaimer: This document provides generalized information and protocols. All laboratory work should be conducted by trained professionals in a suitably equipped facility, and all procedures should be performed with appropriate safety precautions. The user is responsible for validating the suitability of these methods for their specific applications.
Application of Trimethylsulfonium Methyl Sulfate in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsulfonium (B1222738) methyl sulfate (B86663) is a versatile and efficient reagent in organic synthesis, primarily utilized for the transfer of a methylene (B1212753) group (CH₂) to various electrophiles. Its most prominent application in the synthesis of natural products is as a precursor to dimethylsulfonium methylide, a key reagent in the Corey-Chaykovsky reaction. This reaction provides a powerful and often stereoselective method for the formation of epoxides from aldehydes and ketones, as well as cyclopropanes from α,β-unsaturated carbonyl compounds. The resulting three-membered rings are valuable intermediates that can be further elaborated into the complex architectures characteristic of many biologically active natural products.
This document provides detailed application notes on the use of trimethylsulfonium methyl sulfate in natural product synthesis, focusing on the Corey-Chaykovsky reaction. It includes a general experimental protocol and a specific example from a recent total synthesis, along with quantitative data and visualizations to aid in understanding and implementation.
Application Notes
The Corey-Chaykovsky Reaction: A Versatile Tool for Epoxidation
The Corey-Chaykovsky reaction is a cornerstone of modern synthetic organic chemistry, enabling the mild and efficient conversion of carbonyl compounds to the corresponding epoxides.[1] The reaction proceeds via the in situ generation of a sulfur ylide, typically dimethylsulfonium methylide, from a sulfonium (B1226848) salt precursor like this compound or trimethylsulfonium iodide.[2][3]
Mechanism of Action: The reaction is initiated by the deprotonation of the trimethylsulfonium salt with a strong base to form the sulfur ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting betaine (B1666868) intermediate undergoes an intramolecular SN2 reaction, with the oxygen anion displacing the dimethyl sulfide (B99878) leaving group to form the three-membered epoxide ring.
Stereoselectivity: A key feature of the Corey-Chaykovsky reaction is its stereoselectivity. The attack of the bulky sulfur ylide generally occurs from the less sterically hindered face of the carbonyl group. This often leads to the formation of a single diastereomer, a crucial aspect in the synthesis of complex, stereochemically rich natural products.
Advantages of this compound:
-
High Reactivity and Yields: It is a potent methylenating agent, often providing high yields of the desired epoxide under mild reaction conditions.
-
Safety and Handling: Compared to other methylating agents, it is a relatively stable, non-volatile solid, making it easier and safer to handle.
-
Cost-Effectiveness: It is a commercially available and relatively inexpensive reagent.
Applications in Natural Product Total Synthesis
The epoxide moiety is a common structural motif in a wide array of natural products and serves as a versatile synthetic handle for further functionalization. The Corey-Chaykovsky reaction using trimethylsulfonium salts has been instrumental in the total synthesis of numerous complex natural products.
1. Furanether B: In the synthesis of the marine natural product furanether B, this compound was employed in a two-phase system to construct a key epoxide intermediate.[4] This epoxide subsequently underwent rearrangement and aromatization to furnish the furan (B31954) core of the natural product.[4]
2. Linariophyllene C: The total synthesis of linariophyllene C, a sesquiterpenoid, featured a stereoselective Corey-Chaykovsky epoxidation as a critical step.[2] Treatment of the precursor, kobusone (B207897), with trimethylsulfonium iodide and potassium tert-butoxide resulted in the formation of a diepoxide in high yield and with excellent stereocontrol.[2] This transformation was pivotal in establishing the correct stereochemistry of the final natural product.
Quantitative Data
The following table summarizes representative quantitative data for the Corey-Chaykovsky reaction using trimethylsulfonium salts in the synthesis of natural product precursors.
| Natural Product/Precursor | Substrate | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Linariophyllene C precursor | Kobusone | (CH₃)₃SI, KOtBu | DMF | 0 | - | 91 | >20:1 | [2] |
| Furanether B precursor | Furan-3-carboxaldehyde derivative | (CH₃)₃SOCH₃SO₃, NaOH | CH₂Cl₂/H₂O | rt | 24 | Moderate | - | [4] |
Experimental Protocols
General Protocol for the Corey-Chaykovsky Epoxidation
This protocol provides a general procedure for the epoxidation of a ketone or aldehyde using this compound. The reaction conditions may require optimization depending on the specific substrate.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil) or other suitable base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., DMSO, THF, or a mixture)
-
Aldehyde or ketone substrate
-
Anhydrous diethyl ether or other extraction solvent
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware
Procedure:
-
Ylide Generation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMSO under a nitrogen atmosphere at room temperature, add this compound (1.2 equivalents) portionwise. The mixture is stirred for 1 hour at room temperature, during which time the evolution of hydrogen gas should cease, indicating the formation of the dimethylsulfonium methylide.
-
Reaction with Carbonyl Compound: Cool the ylide solution to 0 °C in an ice bath. Add a solution of the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF dropwise to the ylide solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x volume).
-
Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent in vacuo. The crude epoxide can be purified by flash column chromatography on silica (B1680970) gel.
Specific Protocol: Synthesis of the Diepoxide Intermediate for Linariophyllene C
This protocol is adapted from the total synthesis of linariophyllene C and details the stereoselective epoxidation of kobusone.[2]
Materials:
-
Kobusone
-
Trimethylsulfonium iodide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of kobusone (1.0 equivalent) in anhydrous DMF at 0 °C under a nitrogen atmosphere is added trimethylsulfonium iodide (2.5 equivalents).
-
Potassium tert-butoxide (2.5 equivalents) is then added portionwise to the stirred solution at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired diepoxide in 91% yield.[2]
Visualizations
Corey-Chaykovsky Reaction Mechanism
Caption: Mechanism of the Corey-Chaykovsky Epoxidation.
Experimental Workflow: Epoxidation of Kobusone
Caption: Workflow for the Synthesis of the Diepoxide Intermediate of Linariophyllene C.
References
Troubleshooting & Optimization
Technical Support Center: Trimethylsulfonium Methyl Sulfate Mediated Epoxidation
Welcome to the technical support center for trimethylsulfonium (B1222738) methyl sulfate (B86663) mediated epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is trimethylsulfonium methyl sulfate and why is it used for epoxidation?
This compound is a sulfonium (B1226848) salt that serves as a precursor to dimethylsulfonium methylide, a sulfur ylide.[1][2] This ylide is a key reagent in the Johnson-Corey-Chaykovsky reaction for the synthesis of epoxides from aldehydes and ketones.[2][3][4] It is often favored due to its high reactivity and its ability to be used under phase-transfer conditions, which can simplify the experimental setup.[5][6]
Q2: What is the mechanism of the epoxidation reaction?
The reaction proceeds via the Johnson-Corey-Chaykovsky reaction mechanism.[2] First, a strong base deprotonates the this compound to form the sulfur ylide, dimethylsulfonium methylide. The ylide then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by an intramolecular nucleophilic attack from the resulting oxygen anion onto the electrophilic carbon of the ylide, which bears the sulfonium cation as a good leaving group, forming the epoxide ring.[2][3]
Q3: What are the key advantages of using this compound over other epoxidation reagents?
This compound offers several advantages:
-
High Reactivity: It readily reacts with aldehydes and ketones, often at room temperature, to give epoxides in excellent yields.[5]
-
Phase-Transfer Catalysis: The reaction can be performed under phase-transfer conditions, often without the need for an additional phase-transfer catalyst.[1][5]
-
Cost-Effective: It is considered an inexpensive and efficient precursor for generating the reactive ylide.[1]
-
Milder Conditions: Reactions can often be carried out under milder conditions compared to some other epoxidation methods.[6]
Q4: How should I store and handle this compound?
This compound is a crystalline, very hygroscopic powder.[7][8] It is crucial to store it in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[7][8][9] Polyethylene or polypropylene (B1209903) containers are recommended for storage.[7] Due to its hygroscopic nature, handling under an inert atmosphere is advisable to prevent moisture absorption, which can affect its reactivity.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Epoxide Yield | 1. Inactive Reagent: The this compound may have degraded due to moisture absorption.[7][8] 2. Insufficient Base: The base may not be strong enough or used in insufficient quantity to generate the ylide. 3. Low Reaction Temperature: For less reactive substrates like ketones, a higher temperature may be required.[5] 4. Side Reactions: The substrate may be prone to polymerization or other side reactions under basic conditions.[5] | 1. Use freshly purchased or properly stored reagent. Dry the reagent under vacuum before use if moisture contamination is suspected. 2. Use a strong base such as NaOH, KOH, or NaH.[4][5] Ensure at least a stoichiometric amount of base is used. 3. For ketones, consider heating the reaction to around 50°C.[5] 4. For base-sensitive substrates, consider alternative epoxidation methods or carefully control the reaction conditions (e.g., lower temperature, slow addition of base). |
| Formation of By-products | 1. Cyclopropanation: If an α,β-unsaturated carbonyl compound is used as a substrate, cyclopropanation can occur as a competing reaction.[2][3] 2. Polymerization: Some aldehydes and ketones are unstable under strongly basic conditions and can polymerize.[5] | 1. The choice of sulfur ylide can influence the outcome. Dimethylsulfoxonium methylide tends to favor cyclopropanation with enones, while dimethylsulfonium methylide (from trimethylsulfonium salts) often still yields epoxides. Reaction conditions can also be optimized to favor epoxidation. 2. Use milder reaction conditions, such as a weaker base or lower temperature. Slow addition of the substrate to the ylide solution may also help. |
| Difficulty in Product Isolation | 1. Emulsion Formation during Workup: The presence of the sulfonium salt and base can lead to emulsions during aqueous workup. 2. Co-elution with Dimethyl Sulfide (B99878): The dimethyl sulfide by-product can be difficult to separate from the desired epoxide, especially if the product is volatile. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Dimethyl sulfide is volatile and can often be removed under reduced pressure. Careful column chromatography may also be necessary. |
Quantitative Data on Reaction Yields
The following table summarizes reported yields for the epoxidation of various carbonyl compounds using this compound under phase-transfer conditions.
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | Styrene oxide | 50% NaOH, CH₂Cl₂, RT, 2h | 95 | [5] |
| Cinnamaldehyde | 2-Formyl-3-phenyl-oxirane | 50% NaOH, CH₂Cl₂, RT, 2h | 92 | [5] |
| Furfural | 2-(Furan-2-yl)oxirane | 50% NaOH, CH₂Cl₂, RT, 2h | 85 | [5] |
| Cyclohexanone | 1-Oxa-spiro[2.5]octane | 50% NaOH, CH₂Cl₂, 50°C, 24h | 80 | [5] |
| Acetophenone | 2-Methyl-2-phenyloxirane | 50% NaOH, CH₂Cl₂, 50°C, 24h | 75 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation of Aldehydes under Phase-Transfer Conditions
-
To a solution of the aldehyde (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂), add this compound (1.2-1.5 eq).
-
To this mixture, add an equal volume of 50% aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Stir the resulting biphasic mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.
Protocol 2: Epoxidation of Ketones
-
Follow the same procedure as for aldehydes, but after the addition of all reagents, heat the reaction mixture to 50°C.
-
Maintain the temperature and vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Workup and purification are performed as described in Protocol 1.
Visualizations
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbull.com [chemicalbull.com]
- 9. fishersci.com [fishersci.com]
Side reactions and byproduct formation with trimethylsulfonium methyl sulfate
Welcome to the Technical Support Center for trimethylsulfonium (B1222738) methyl sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions and byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of trimethylsulfonium methyl sulfate?
A1: this compound is primarily used as a precursor to generate dimethylsulfonium methanide (B1207047) ((CH₃)₂S⁺CH₂⁻), a sulfur ylide. This ylide is a key reagent in the Corey-Chaykovsky reaction for the methylenation of aldehydes and ketones to produce epoxides (oxiranes).[1][2] It can also be used for the synthesis of aziridines from imines and cyclopropanes from α,β-unsaturated carbonyl compounds.[3][4]
Q2: What is the main byproduct I should expect in my reaction?
A2: The principal byproduct of a successful Corey-Chaykovsky reaction is dimethyl sulfide (B99878) (DMS).[1][5] This is formed when the sulfur ylide transfers its methylene (B1212753) group to the carbonyl compound, and the sulfonium (B1226848) group acts as a leaving group. DMS is a volatile compound known for its strong, unpleasant smell.[5]
Q3: My reaction with an α,β-unsaturated ketone is not giving the expected epoxide. What could be the issue?
A3: The chemoselectivity of the reaction with enones depends on the type of sulfur ylide used. Dimethylsulfonium methanide (generated from trimethylsulfonium salts) is a less stable, more reactive ylide and typically undergoes 1,2-addition to the carbonyl group to form an epoxide.[1][3] If you are observing cyclopropanation (1,4-addition), you might be inadvertently using or generating a more stable sulfoxonium ylide. Ensure you are using the correct sulfonium salt precursor.
Q4: I am observing a significant byproduct other than dimethyl sulfide. What could it be?
A4: The formation of other byproducts is often dependent on the base and solvent system used.
-
β-Hydroxymethyl sulfide : This is a common byproduct when n-butyllithium (n-BuLi) is used as the base in tetrahydrofuran (B95107) (THF).[3]
-
Rearrangement Products : With certain substrates, the epoxide product itself may be unstable under the reaction conditions and rearrange to form isomers, such as aldehydes.[6]
-
Ring-Expansion Products : If your substrate is an epoxide or aziridine, the sulfur ylide can react with it to form a ring-expanded product like an oxetane (B1205548) or azetidine, although this is typically a slower side reaction.[2]
Q5: My reaction is sluggish or not going to completion. What are some common causes?
A5: Several factors can lead to an incomplete reaction:
-
Inefficient Ylide Formation : The sulfur ylide is generated in situ by deprotonating the trimethylsulfonium salt with a strong base.[1][4] If the base is not strong enough or has degraded (e.g., old sodium hydride), ylide formation will be incomplete.
-
Ylide Instability : Dimethylsulfonium methanide is less stable than its sulfoxonium counterpart and is sensitive to temperature.[2][3] Reactions are often run at low temperatures to prevent decomposition.
-
Moisture : The presence of water will quench the strong base and the ylide. Ensure all glassware is dry and anhydrous solvents are used.
Q6: Can the this compound reagent itself decompose?
A6: Yes, sulfonium salts can be thermally sensitive. While specific data for the methyl sulfate salt is limited, heating can lead to decomposition.[7] Combustion can produce toxic fumes, including sulfur oxides (SOx).[8] It is a hygroscopic, crystalline powder that is soluble in water.[8]
Troubleshooting Guides
Guide 1: Unexpected Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Cyclopropane formed instead of epoxide from an enone. | Incorrect ylide type. Sulfoxonium ylides favor 1,4-addition. | Verify you are using a trimethylsulfonium salt (like TMSMS) and not a trimethylsulfoxonium salt. Sulfonium ylides favor 1,2-addition to the carbonyl.[1][3] |
| β-Hydroxymethyl sulfide detected. | Use of n-BuLi in THF. | Consider switching to a different base/solvent system, such as sodium hydride (NaH) in DMSO.[3] |
| Aldehyde or ketone observed where epoxide is expected. | Product instability and rearrangement. | The epoxide product may be unstable to the reaction conditions. Try running the reaction at a lower temperature or for a shorter duration. Consider a milder workup procedure.[6] |
| Homologated allylic alcohol formed. | The reaction of excess dimethylsulfonium methanide with ketones can lead to homologated allylic alcohols.[6] | Use stoichiometric amounts of the ylide. Monitor the reaction closely by TLC to avoid prolonged reaction times after the substrate is consumed. |
Guide 2: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not start (starting material remains). | 1. Inactive Base: The strong base (e.g., NaH) may be old or deactivated. | Use fresh, high-quality sodium hydride. If using a bottle that has been opened multiple times, consider purchasing a new one. |
| 2. Insufficiently Anhydrous Conditions: Moisture is quenching the base and ylide. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| 3. Low Temperature: Ylide formation or reaction may be too slow at very low temperatures. | While ylide stability is a concern, ensure the temperature is sufficient for deprotonation. For NaH in DMSO, the reaction is often started at room temperature.[9] | |
| Reaction starts but does not go to completion. | 1. Ylide Decomposition: The reaction may be too warm, causing the unstable sulfonium ylide to decompose. | Maintain a low temperature throughout the addition and reaction. An ice bath is commonly used. |
| 2. Insufficient Reagent: Not enough sulfonium salt or base was used. | Ensure you are using at least a stoichiometric amount of the sulfonium salt and base relative to your carbonyl compound. An excess (e.g., 1.5 equivalents) is sometimes used.[10] |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation using this compound
This protocol is a general guideline for the Corey-Chaykovsky epoxidation.
-
Preparation : Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition : Add anhydrous dimethyl sulfoxide (B87167) (DMSO) via syringe. Stir the suspension at room temperature.
-
Salt Addition : To this suspension, add this compound (1.1 equivalents) portion-wise, ensuring the temperature does not rise excessively. Stir the resulting mixture until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.
-
Substrate Addition : Cool the ylide solution in an ice-water bath. Add a solution of the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF dropwise via the dropping funnel, maintaining the internal temperature below 25°C.
-
Reaction : After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Workup : Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water.
-
Extraction : Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl ether or ethyl acetate).
-
Washing & Drying : Combine the organic extracts, wash with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[9]
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare the Chamber : Fill a TLC chamber with a suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) to a depth of about 0.5 cm.
-
Spot the Plate : On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Apply Samples :
-
In the "SM" lane, spot a dilute solution of your starting aldehyde/ketone.
-
In the "RXN" lane, use a capillary tube to take a tiny aliquot from the reaction mixture and spot it.
-
In the "CO" lane, first spot the starting material, then spot the reaction mixture directly on top of it. The co-spot helps to confirm the identity of the starting material spot in the reaction lane.[12]
-
-
Develop and Visualize : Place the plate in the chamber and allow the eluent to run up the plate. Remove the plate before the solvent front reaches the top. Visualize the spots using a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate (B83412) or p-anisaldehyde stain) followed by gentle heating.[12][13]
-
Analyze : A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot for the product. The product epoxide is typically less polar than the starting carbonyl compound and will have a higher Rf value.
Visual Guides
Reaction Pathways
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Trimethylsulfonium - Wikipedia [en.wikipedia.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. How To [chem.rochester.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of Products from Reactions Involving Trimethylsulfonium Methyl Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylsulfonium (B1222738) methyl sulfate (B86663). It offers practical advice and detailed protocols for the purification of reaction products, particularly from epoxidation and methylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions utilizing trimethylsulfonium methyl sulfate.
Q1: I am observing a low yield of my desired product after the reaction work-up. What are the potential causes and solutions?
A1: Low product yield can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred for a sufficient duration at the optimal temperature.
-
-
Product Loss During Extraction: The product may have poor solubility in the chosen extraction solvent or an emulsion may have formed.
-
Solution: Perform a small-scale liquid-liquid extraction test with various solvents to determine the best system for your product. To break up emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
-
Decomposition on Silica (B1680970) Gel: Some products, especially strained molecules like epoxides, can decompose on acidic silica gel during column chromatography.
-
Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a different stationary phase like neutral alumina (B75360).
-
-
Product Volatility: The product might be volatile and lost during solvent removal under reduced pressure.
-
Solution: Use a lower temperature on the rotovap and carefully monitor the evaporation process. For highly volatile compounds, consider alternative purification methods like recrystallization or distillation.
-
Q2: My purified product is contaminated with a sulfur-containing impurity. How can I identify and remove it?
A2: A common byproduct in reactions involving this compound is dimethyl sulfide (B99878) (DMS), which has a distinct unpleasant odor.[1][2] Other sulfur-containing impurities may also be present.
-
Identification:
-
Smell: A strong, unpleasant odor is a good indicator of the presence of DMS.
-
NMR Spectroscopy: Check for a singlet around 2.1 ppm in the 1H NMR spectrum, which corresponds to the methyl groups of DMS.
-
-
Removal:
-
Evaporation: Dimethyl sulfide is a volatile compound and can often be removed by evaporation under reduced pressure.
-
Aqueous Work-up: A thorough aqueous wash during the work-up can help remove water-soluble sulfur byproducts.
-
Column Chromatography: Careful flash column chromatography can separate the desired product from less volatile sulfur impurities.
-
Q3: I am struggling with the recrystallization of my product. It either oils out or does not crystallize at all. What can I do?
A3: Recrystallization is a powerful purification technique, but finding the right conditions can be challenging.
-
"Oiling Out": This occurs when the solute is insoluble in the solvent at all temperatures or the solution is supersaturated with impurities.
-
Failure to Crystallize: The solution may not be sufficiently saturated, or the nucleation process is inhibited.
-
Solution:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[3]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Rapid cooling can lead to the formation of an oil or very small crystals.[3]
-
Solvent Evaporation: Slowly evaporate the solvent from the solution to increase the concentration of the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most common byproduct is dimethyl sulfide (DMS), which is formed during the reaction.[1][2] Depending on the reaction conditions and substrate, other potential byproducts include unreacted starting materials, over-methylated products, and products of side reactions. In epoxidation reactions, the corresponding diol may be formed if water is present.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: this compound is a salt and is highly soluble in water. A simple aqueous work-up is typically sufficient to remove the unreacted reagent from the organic product. Washing the organic layer with water or brine during extraction will effectively transfer the salt to the aqueous phase.
Q3: What is a general work-up procedure for a reaction using this compound?
A3: A typical work-up procedure for a reaction performed in an organic solvent (e.g., dichloromethane, THF) is as follows:
-
Quench the reaction by adding water.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Q4: Which chromatographic techniques are most suitable for purifying products from these reactions?
A4: Flash column chromatography using silica gel is the most common and effective method for purifying products from these reactions.[3][5] For compounds that are sensitive to acidic conditions, using deactivated silica gel or neutral alumina is recommended. For separating geometric isomers, argentation chromatography (silver nitrate-impregnated silica gel) can be very effective.[3]
Data Presentation
| Purification Method | Typical Purity | Reported Yield Range | Key Considerations |
| Flash Column Chromatography | >95% | 70-98% | Choice of stationary and mobile phase is critical for good separation.[3][6] |
| Recrystallization | >98% | 50-90% | Requires a suitable solvent system and a relatively pure starting material.[7] |
| Distillation | >97% | 65-92% | Suitable for volatile and thermally stable liquid products. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification of an Epoxide
This protocol provides a general procedure for the purification of an epoxide synthesized using this compound.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Hexane (B92381) (or other non-polar solvent)
-
Ethyl acetate (B1210297) (or other polar solvent)
-
Glass column for flash chromatography
-
TLC plates and chamber
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified epoxide.
-
Protocol 2: Recrystallization of a Methylated Product
This protocol outlines a general procedure for purifying a solid methylated product.
Materials:
-
Crude solid product
-
A suitable recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, methanol, ethyl acetate, hexane, or mixtures of these.[4]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Mandatory Visualizations
Caption: General workflow for reaction, work-up, and purification.
Caption: Troubleshooting logic for common purification problems.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. 3.1. General Procedure A—Corey-Chaykovsky Epoxidation [bio-protocol.org]
- 7. EP1215209B1 - Method for the production of a crystalline epoxide - Google Patents [patents.google.com]
Technical Support Center: Epoxidation of Ketones with Trimethylsulfonium Methyl Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing trimethylsulfonium (B1222738) methyl sulfate (B86663) in the epoxidation of ketones, particularly in cases of low reactivity. This process, a modification of the Corey-Chaykovsky reaction, is a valuable method for the synthesis of oxiranes.
Troubleshooting Guide
This guide addresses common issues encountered during the epoxidation of ketones with trimethylsulfonium methyl sulfate.
Issue: Low or No Conversion of the Starting Ketone
Low reactivity of the ketone is a primary obstacle in this reaction. Several factors can be adjusted to improve the yield of the desired epoxide.
| Question | Possible Cause | Suggested Solution |
| Why is my ketone not reacting or showing low conversion? | Steric Hindrance: Bulky ketones exhibit significantly decreased reactivity towards the sulfur ylide. The nucleophilic attack of the ylide on the carbonyl carbon is sterically hindered.[1][2] | - Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, this may also lead to side reactions. - Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to favor the formation of the product. - Use a More Reactive Ylide Precursor: While this compound is effective, for particularly stubborn ketones, consider using the more reactive dimethylsulfoxonium methylide (Corey's ylide), though this may alter selectivity with α,β-unsaturated ketones.[3] |
| Insufficiently Strong Base: The sulfur ylide is generated in situ by the deprotonation of the trimethylsulfonium salt. An insufficiently strong base will result in a low concentration of the active ylide.[4][5] | - Choice of Base: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are commonly used. For very unreactive ketones, consider stronger base systems or the use of a guanidine (B92328) base to extend the scope of the epoxidation.[4] - Anhydrous Conditions: Ensure the base and solvent are strictly anhydrous, as water will quench the ylide. | |
| Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and the stability of the ylide. | - Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) are common solvents for this reaction.[6][7] DMSO can facilitate the dissolution of the sulfonium (B1226848) salt and stabilize the ylide. In some cases, ethereal solvents like THF or Et2O can be used, but may lead to the formation of β-hydroxy methylthioether byproducts.[8] |
Issue: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired epoxide.
| Question | Possible Cause | Suggested Solution |
| An unexpected byproduct is forming alongside my epoxide. What could it be and how can I minimize it? | β-Hydroxy Methylthioether Formation: In ethereal solvents like THF or Et2O, a significant amount of β-hydroxy methylthioether can be produced.[8] | - Change of Solvent: Switching to a solvent like DMSO can often suppress the formation of this byproduct. |
| Enolate Formation and Subsequent Reactions: With sterically congested ketones and an excess of a strong base, the ketone can be deprotonated to form an enolate. This enolate can then react with the sulfur ylide, leading to products other than the desired epoxide, such as cyclopropyl (B3062369) ketones.[2] | - Control Stoichiometry of the Base: Use a stoichiometric amount of base relative to the trimethylsulfonium salt to minimize excess base that could promote enolate formation. - Lower Reaction Temperature: Performing the reaction at a lower temperature can disfavor the formation of the enolate. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Corey-Chaykovsky reaction for ketone epoxidation?
A1: The reaction proceeds through a two-step mechanism. First, the this compound is deprotonated by a strong base to form the sulfur ylide (dimethylsulfonium methylide). This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a betaine (B1666868) intermediate. Finally, an intramolecular SN2 reaction occurs where the oxygen anion displaces the dimethyl sulfide (B99878) leaving group, forming the three-membered epoxide ring.[3][4]
Q2: How does the reactivity of a sulfonium ylide compare to a sulfoxonium ylide?
A2: Sulfonium ylides, generated from salts like this compound, are generally more reactive and less stable than sulfoxonium ylides (e.g., from trimethylsulfoxonium (B8643921) iodide).[3][7] This higher reactivity makes them more suitable for less reactive, sterically hindered ketones. However, sulfoxonium ylides are more stable and may offer different selectivity, particularly with α,β-unsaturated ketones where they tend to favor 1,4-addition (cyclopropanation) while sulfonium ylides typically favor 1,2-addition (epoxidation).
Q3: Can this reaction be performed under phase-transfer conditions?
A3: Yes, the use of this compound allows for the reaction to be carried out under phase-transfer conditions, which can sometimes simplify the experimental setup and workup.
Q4: What is the typical stoichiometry of reagents used in this reaction?
A4: Typically, a slight excess of the trimethylsulfonium salt (e.g., 1.1-1.5 equivalents) and the base relative to the ketone is used to ensure complete conversion of the starting material.[7]
Quantitative Data Summary
The following table summarizes representative yields for the epoxidation of various ketones under different conditions.
| Ketone Substrate | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | Trimethylsulfoxonium chloride/NaH | THF | 20-23 | - | >99 |
| 2-Chloroacetophenone | Trimethylsulfoxonium chloride/NaH | THF | 20-23 | - | 96 |
| 2',3',4',5',6'-Pentamethyl acetophenone | Dimethylsulfoxonium methylide | DMSO | - | - | - (forms cyclopropyl ketone)[2] |
| Allyl cyclohexanone | Trimethylsulfonium iodide/KOt-Bu | DMSO | Room Temp. | 2 | 88[7] |
| Various aromatic aldehydes & ketones | Trimethylsulfonium iodide/KOH | t-Butanol | - | - | Satisfactory to excellent |
Experimental Protocols
General Procedure for the Epoxidation of a Ketone with this compound
-
Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe under a nitrogen atmosphere. Stir the mixture until the salt is completely dissolved.
-
Addition of Ketone: Add the ketone (1.0 equivalent) to the solution.
-
Base Addition: Cool the reaction mixture in an ice bath. Portion-wise, add a strong base such as sodium hydride (60% dispersion in mineral oil, 1.1-1.5 equivalents) or potassium tert-butoxide. Caution: Hydrogen gas is evolved when using sodium hydride. Ensure proper ventilation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). For unreactive ketones, gentle heating may be required.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxide.
Visualizations
Caption: Mechanism of the Corey-Chaykovsky epoxidation of a ketone.
Caption: Troubleshooting workflow for low ketone reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
Managing the hygroscopic properties of trimethylsulfonium methyl sulfate in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of trimethylsulfonium (B1222738) methyl sulfate (B86663) in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Is trimethylsulfonium methyl sulfate hygroscopic?
A1: Yes, this compound is classified as a "strongly hygroscopic" and "very hygroscopic" powder[1][2]. This means it readily absorbs moisture from the atmosphere. Therefore, proper handling and storage are crucial to ensure its reactivity and obtain reproducible results in moisture-sensitive reactions.
Q2: How should I properly store and handle this compound to minimize water absorption?
A2: To minimize moisture absorption, you should:
-
Store in a tightly sealed container: Keep the compound in its original container or a suitable alternative with a secure seal[3][4]. Polyethylene or polypropylene (B1209903) containers are recommended[1].
-
Store in a dry environment: A desiccator with a suitable drying agent or a controlled low-humidity glove box is ideal[3][4].
-
Handle under an inert atmosphere: For highly moisture-sensitive reactions, it is best to handle the reagent under an inert gas like nitrogen or argon[1].
-
Minimize exposure to air: When weighing and transferring the reagent, do so as quickly as possible to limit its exposure to atmospheric moisture.
Q3: What are the potential consequences of using this compound that has absorbed water in a reaction?
A3: Using this compound with a significant water content can lead to several issues, particularly in reactions where it is used to generate a sulfur ylide for epoxidation (the Corey-Chaykovsky reaction):
-
Reduced Yield: Water can react with and consume the strong base used to deprotonate the sulfonium (B1226848) salt to form the reactive ylide. This reduces the amount of ylide generated and, consequently, the yield of the desired epoxide[2].
-
Formation of Byproducts: In epoxide synthesis, the presence of water can lead to the ring-opening of the newly formed epoxide, resulting in the formation of diol byproducts[2].
-
Inconsistent Reaction Rates: The variable amount of water in the reagent can lead to inconsistent reaction rates and difficulty in reproducing results.
-
"Milky" or "Greasy" Film: In some applications, such as epoxy coatings, moisture can result in a "milky or greasy" film on the surface, sometimes referred to as "amine blush" or "blush"[5].
Q4: How can I determine the water content of my this compound?
A4: There are two primary methods for accurately determining the water content in organic reagents like this compound:
-
Karl Fischer Titration: This is the gold standard for water determination and can be used for solid samples. Both volumetric and coulometric methods are available, with the coulometric method being particularly sensitive for trace amounts of water[3][6][7][8].
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H NMR spectroscopy can be a rapid and convenient method for quantifying water content in organic samples[4][9][10][11]. This technique compares the integral of the water proton signal to that of a known internal standard.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in epoxidation reaction | The this compound has absorbed a significant amount of water, which is quenching the base. | Dry the this compound before use using one of the methods described in the experimental protocols below. Ensure all solvents and other reagents are also anhydrous. |
| Formation of a diol byproduct | Water is present in the reaction mixture, leading to the hydrolysis of the epoxide product. | Rigorously exclude water from the reaction. Dry the this compound, solvents, and other reagents. Run the reaction under an inert atmosphere. |
| Inconsistent reaction times or yields between batches | The water content of the this compound varies between experiments. | Determine the water content of the reagent before each reaction using Karl Fischer titration or qNMR to ensure consistency. Standardize the handling and storage procedures. |
| Reagent appears clumped or sticky | The reagent has absorbed a significant amount of atmospheric moisture. | The reagent should be a free-flowing powder. If it is clumped, it is a strong indication of water absorption. Dry the reagent before use. |
Data Presentation
| Compound | WSR at 40% RH | WSR at 60% RH | WSR at 80% RH | Reference |
| Monomethylammonium Chloride | ~0.2 | ~0.5 | ~1.5 | [12] |
| Dimethylammonium Chloride | ~0.3 | ~0.7 | ~2.0 | [12] |
| Trimethylammonium Chloride | ~0.4 | ~1.0 | ~2.5 | [12] |
This data is for illustrative purposes to demonstrate the hygroscopic nature of similar organic salts.
Experimental Protocols
Protocol 1: Drying this compound
This protocol describes a general method for drying hygroscopic solids.
Materials:
-
Hygroscopic this compound
-
Vacuum oven or Schlenk flask
-
High-vacuum pump
-
Desiccator
Procedure:
-
Place the this compound in a suitable container (e.g., a watch glass in a vacuum oven or directly in a Schlenk flask).
-
Heat the solid under high vacuum. The temperature should be kept well below the melting point of this compound (92-94 °C) to avoid decomposition[13]. A temperature of 40-50 °C is a safe starting point.
-
Continue drying under high vacuum for several hours (e.g., 4-12 hours) to ensure the removal of absorbed water.
-
After drying, allow the reagent to cool to room temperature under vacuum or in a desiccator before use.
-
If dried in a Schlenk flask, backfill with an inert gas (e.g., nitrogen or argon) before opening.
Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)
This protocol provides a general procedure for determining the water content of a solid sample.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (one-component or two-component)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Gastight syringe
-
Analytical balance
Procedure:
-
System Preparation: Fill the titrator burette with the Karl Fischer titrant and add anhydrous methanol to the titration vessel.
-
Pre-titration: Start the titrator to neutralize any residual water in the solvent until a stable endpoint is reached.
-
Sample Preparation: Accurately weigh a sample of this compound (typically 50-100 mg, depending on the expected water content) into a dry weighing boat.
-
Titration: Quickly add the weighed sample to the titration vessel. The titrator will automatically start titrating the water in the sample with the Karl Fischer reagent.
-
Endpoint and Calculation: The titration stops once all the water has reacted. The instrument will calculate the water content based on the volume of titrant used and its concentration. The result is typically given as a percentage or in parts per million (ppm).
Protocol 3: Determination of Water Content by Quantitative ¹H NMR (qNMR)
This protocol outlines a general method for quantifying water in an organic sample.
Materials:
-
NMR spectrometer
-
High-quality NMR tubes and caps
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, as this compound is soluble in DMSO)
-
Internal standard with a known concentration (e.g., dimethyl sulfone)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into a vial.
-
Dissolve the solids in a precise volume of the anhydrous deuterated solvent.
-
Transfer the solution to an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of all protons for accurate integration.
-
Data Processing: Process the spectrum and carefully integrate the signal for water (a broad singlet, chemical shift is solvent-dependent) and a well-resolved signal from the internal standard.
-
Calculation: The amount of water can be calculated using the following formula:
Amount of Water (moles) = (Integral of Water / Number of Protons for Water) * (Number of Protons for Standard / Integral of Standard) * Amount of Standard (moles)
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. echemi.com [echemi.com]
- 5. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 6. quveon.com [quveon.com]
- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
Technical Support Center: Optimizing the Corey-Chaykovsky Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Corey-Chaykovsky reaction.
Frequently Asked Questions (FAQs)
1. What is the Corey-Chaykovsky reaction?
The Corey-Chaykovsky reaction (CCR) is a versatile and widely used method in organic synthesis for the preparation of epoxides, aziridines, and cyclopropanes.[1][2][3] The reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone, resulting in the formation of a three-membered ring.[1][2]
2. What are the key reagents in the Corey-Chaykovsky reaction?
The essential reagents are a sulfur ylide, which is typically generated in situ from a sulfonium (B1226848) or sulfoxonium salt, and a strong base. The choice of substrate (aldehyde, ketone, imine, or enone) determines the product (epoxide, aziridine, or cyclopropane).
3. What is the difference between a sulfonium ylide and a sulfoxonium ylide?
Sulfonium ylides (e.g., dimethylsulfonium methylide) are generally more reactive and less stable than sulfoxonium ylides (e.g., dimethylsulfoxonium methylide, also known as Corey's reagent).[3] This difference in reactivity is crucial for chemoselectivity. With α,β-unsaturated carbonyl compounds, the more reactive sulfonium ylides typically favor 1,2-addition to the carbonyl group to form epoxides, while the more stable sulfoxonium ylides tend to undergo 1,4-conjugate addition to the double bond to yield cyclopropanes.[4]
4. What are the common bases and solvents used?
Commonly used strong bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and butyllithium (B86547) (n-BuLi).[5] The choice of solvent is critical, with dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) being the most frequently employed.[5] The solvent can significantly influence the reaction outcome and the formation of byproducts.[6]
5. What are the typical reaction temperatures?
Due to the higher reactivity and lower stability of sulfonium ylides, reactions involving them are often carried out at low temperatures.[3] Reactions with more stable sulfoxonium ylides can often be run at room temperature or even with gentle heating.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive ylide: The ylide may not have formed or may have decomposed. | - Ensure anhydrous reaction conditions. Moisture will quench the strong base and the ylide. - Use freshly opened or properly stored anhydrous solvents and reagents. - Confirm the quality of the base. - For less stable ylides, generate them at low temperatures and use them immediately. |
| Poor substrate reactivity: The carbonyl or imine substrate may be sterically hindered or electronically deactivated. | - Increase the reaction temperature or prolong the reaction time. - Use a more reactive ylide (e.g., a sulfonium ylide instead of a sulfoxonium ylide). - Consider using a different synthetic route for highly hindered substrates. | |
| Formation of β-hydroxy methylthioether byproduct | This byproduct is more commonly observed when using ethereal solvents like THF or diethyl ether.[6] | - Switch to DMSO as the solvent. The formation of this byproduct is significantly suppressed in DMSO. |
| Formation of aldol (B89426) or Cannizzaro reaction byproducts | These side reactions can occur with aldehyde substrates, especially under strongly basic conditions. | - Add the aldehyde slowly to the pre-formed ylide solution to maintain a low concentration of the enolizable aldehyde. - Use a non-nucleophilic base if possible. |
| Incorrect chemoselectivity with α,β-unsaturated substrates (epoxide vs. cyclopropane) | The choice of ylide determines the product. | - To favor epoxidation (1,2-addition), use a sulfonium ylide (e.g., from trimethylsulfonium (B1222738) iodide). - To favor cyclopropanation (1,4-addition), use a sulfoxonium ylide (e.g., from trimethylsulfoxonium (B8643921) iodide).[4] |
| Low diastereoselectivity | The stereochemical outcome can be influenced by the substrate, ylide, and reaction conditions. | - The reaction is often diastereoselective, favoring the trans product.[1] - For chiral substrates, the inherent stereochemistry will influence the outcome. - For asymmetric synthesis, consider using a chiral sulfur ylide. |
| Reaction is slow | The ylide or substrate may be of low reactivity. | - Increase the reaction temperature. - Use a more reactive ylide (sulfonium vs. sulfoxonium). |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the yield of the Corey-Chaykovsky reaction.
Table 1: Effect of Substrate on Epoxidation Yield
Conditions: Trimethylsulfonium iodide, crushed potassium hydroxide, tert-butanol.
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzophenone | 2,2-Diphenyloxirane | 97 |
| 2 | 4-Methylphenyl phenyl ketone | 2-(4-Methylphenyl)-2-phenyloxirane | 95 |
| 3 | Acetophenone | 2-Methyl-2-phenyloxirane | 85 |
| 4 | Propiophenone | 2-Ethyl-2-phenyloxirane | 82 |
| 5 | Cyclohexanone | 1-Oxaspiro[2.5]octane | 78 |
| 6 | Cyclopentanone | 1-Oxaspiro[2.4]heptane | 75 |
| 7 | Benzaldehyde | 2-Phenyloxirane | 65 |
| 8 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)oxirane | 68 |
Data adapted from a study on practical Corey-Chaykovsky epoxidation.[7]
Table 2: Conditions for Cyclopropanation of α,β-Unsaturated Ketones
Conditions: Substrate (1.0 equiv), trimethylsulfoxonium iodide (1.2 equiv), base (1.2 equiv), DMSO.
| Entry | Substrate | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chalcone | KOtBu | Room Temp | 0.75 | 88 |
| 2 | Chalcone | KOtBu | 50-60 | 0.25 | 80 |
| 3 | Chalcone | NaH | Room Temp | 0.50 | 60 |
| 4 | Chalcone | NaH | 50-60 | 0.50 | 93 |
| 5 | (E)-4-Phenylbut-3-en-2-one | KOtBu | Room Temp | 1 | 85 |
| 6 | (E)-4-Phenylbut-3-en-2-one | KOtBu | 50-60 | 0.25 | 97 |
| 7 | (E)-4-Phenylbut-3-en-2-one | NaH | Room Temp | 1 | 87 |
| 8 | (E)-4-Phenylbut-3-en-2-one | NaH | 50-60 | 0.25 | 96 |
Experimental Protocols
General Procedure for Epoxidation of a Ketone
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMSO is added trimethylsulfonium iodide (1.2 equivalents) in one portion. The resulting mixture is stirred at room temperature for 15-20 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide. The ketone (1.0 equivalent) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Cyclopropanation of an Enone
To a stirred solution of the α,β-unsaturated ketone (1.0 equivalent) in anhydrous DMSO is added trimethylsulfoxonium iodide (1.2 equivalents) and potassium tert-butoxide (1.2 equivalents). The reaction mixture is stirred at room temperature or heated to 50-60 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired cyclopropane.[3]
Visualizations
Caption: General experimental workflow for the Corey-Chaykovsky reaction.
Caption: Chemoselectivity based on the choice of sulfur ylide.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Polymerization in Reactions with α,β-Unsaturated Carbonyls
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing unwanted polymerization when working with α,β-unsaturated carbonyl compounds. These monomers are highly susceptible to premature and uncontrolled polymerization, which can lead to failed reactions, decreased yields, and safety hazards.
Frequently Asked Questions (FAQs)
Q1: What is unwanted polymerization and why is it a problem?
A1: Unwanted polymerization is the premature and uncontrolled formation of polymers from α,β-unsaturated carbonyl monomers during a chemical reaction or storage.[1] This is problematic because it consumes the starting material, leads to low yields of the desired product, and can cause the reaction mixture to increase in viscosity or solidify completely, making isolation and purification difficult.[2] Furthermore, these polymerization reactions are often exothermic, which can lead to a dangerous, runaway reaction if not controlled.[3]
Q2: What causes α,β-unsaturated carbonyls to polymerize?
A2: The polymerization of α,β-unsaturated carbonyls is typically a free-radical chain reaction.[4] This process can be initiated by several factors:
-
Heat: Elevated temperatures can be sufficient to initiate the formation of radicals and cause polymerization.[5]
-
Light: Exposure to UV light can also generate radicals.
-
Radical Initiators: Contaminants such as peroxides (often formed from exposure to air) or residual catalysts can act as initiators.[1][2] The conjugated system of α,β-unsaturated carbonyls makes their double bonds susceptible to radical addition, which propagates the polymer chain.[6]
Q3: How do polymerization inhibitors work?
A3: Polymerization inhibitors are chemical compounds that prevent the onset of polymerization by scavenging free radicals.[2] They react with the highly reactive initiating or propagating radicals to form stable, non-reactive species that are unable to continue the polymer chain reaction.[7][8] This process effectively terminates the polymerization before it can begin or propagate significantly. Many common inhibitors, such as phenols, require the presence of dissolved oxygen to function effectively.[9][10]
Q4: What is the difference between a "true inhibitor" and a "retarder"?
A4: While both are used to control polymerization, they function differently.
-
True Inhibitor: A true inhibitor provides a distinct induction period during which no significant polymerization occurs. The inhibitor is consumed during this time, and once it is depleted, polymerization proceeds at its normal rate.[3][10]
-
Retarder: A retarder does not provide a clear induction period but instead slows down the overall rate of polymerization. It is consumed much more slowly than a true inhibitor.[3][10] In industrial applications, a true inhibitor might be used for process control, while a retarder could be added as a safety measure to prevent a runaway reaction.[3]
Troubleshooting Guide
Problem 1: My reaction mixture became highly viscous or solidified unexpectedly.
-
Potential Cause: Runaway polymerization has occurred. This is a sign that the concentration of active radicals exceeded the capacity of the inhibitor.
-
Immediate Action: If safe to do so, cool the reaction vessel immediately in an ice bath to slow the exothermic process.
-
Troubleshooting Steps:
-
Check Inhibitor Presence: Was an inhibitor added? Commercial monomers are shipped with a storage inhibitor (e.g., MEHQ, BHT), but this may have been removed or consumed. For reactions, especially those involving heating, an additional amount of a suitable inhibitor is often necessary.[2]
-
Evaluate Reaction Temperature: High temperatures significantly accelerate polymerization. Lower the reaction temperature or use a more efficient cooling system. Controlled, slow addition of reagents can also help manage exothermic reactions.[1][2]
-
Purify Reagents and Solvents: Peroxides in solvents (especially ethers like THF) or impurities in reagents can act as radical initiators. Use freshly purified, peroxide-free solvents and high-purity reagents.[2]
-
Problem 2: I have a low yield of my desired product, with a significant amount of polymer byproduct.
-
Potential Cause: The rate of polymerization is competing with your desired chemical reaction.[1]
-
Troubleshooting Steps:
-
Optimize Inhibitor Choice and Concentration: The storage inhibitor may not be suitable for your reaction conditions. Select an inhibitor that is effective at your reaction temperature but does not interfere with the desired chemistry. Common choices include hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), or phenothiazine (B1677639) (PTZ). Typical concentrations range from 100 to 500 ppm.[2] Phenothiazine can be advantageous in systems where oxygen is excluded.[11]
-
Lower the Reaction Temperature: As a general rule, lower temperatures favor the desired functionalization over polymerization.[1]
-
Minimize Reaction Time: Monitor the reaction's progress using techniques like TLC or GC and stop the reaction as soon as the starting material is consumed. Prolonged reaction times increase the likelihood of polymerization.[2]
-
Consider a Different Synthetic Route: If polymerization remains a persistent issue, an alternative synthetic strategy that is less prone to radical formation may be necessary.[1]
-
Quantitative Data on Inhibitors
The effectiveness of an inhibitor is often measured by the "induction time"—the period before polymerization begins.[9] This time is dependent on the inhibitor, its concentration, and the temperature.
Table 1: Common Polymerization Inhibitors and Their Applications
| Inhibitor Name | Abbreviation | Chemical Class | Typical Concentration (ppmw) | Notes |
| Hydroquinone | HQ | Phenolic | 100 - 1000 | Very common, effective in the presence of oxygen.[5][9] |
| 4-Methoxyphenol (Monomethyl ether of hydroquinone) | MEHQ | Phenolic | 50 - 500 | Less volatile than HQ, widely used as a storage stabilizer.[2][9] |
| 4-tert-Butylcatechol | TBC | Phenolic | 50 - 200 | Often used for storing styrene (B11656) and butadiene.[9] |
| Phenothiazine | PTZ | Thiazine | 100 - 1000 | Effective inhibitor that does not require oxygen to function.[7][11] |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | Nitroxide Stable Radical | 50 - 200 | Highly efficient radical scavenger.[7] |
Table 2: Effect of Temperature and Concentration on Inhibitor Induction Time for Styrene
| Inhibitor | Concentration (ppm) | Temperature (°C) | Induction Time (hours) |
| TBC | 200 | 100 | ~ 4.5 |
| TBC | 200 | 120 | ~ 1.5 |
| TBC | 500 | 120 | ~ 4.0 |
| HQ | 500 | 100 | ~ 1.5 |
| HQ | 500 | 120 | ~ 0.5 |
| HQ | 1000 | 120 | ~ 1.0 |
| PTZ | 200 | 120 | ~ 10.0 |
| PTZ | 500 | 120 | ~ 25.0 |
Data compiled and extrapolated from publicly available industrial safety charts and models.[9][10] This table illustrates that higher concentrations and lower temperatures generally increase induction time. It also shows that PTZ is a particularly potent inhibitor for styrene at elevated temperatures compared to TBC and HQ.
Experimental Protocols
Protocol 1: Removal of Storage Inhibitor (MEHQ) by Washing
This protocol is suitable for monomers that are immiscible with water.
Materials:
-
Inhibited monomer
-
1M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Place the inhibited monomer in a separatory funnel.
-
Add an equal volume of 1M NaOH solution. Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1M NaOH two more times.
-
Wash the monomer with an equal volume of brine to remove residual NaOH. Drain the aqueous layer.
-
Transfer the washed monomer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to dry the monomer. Swirl the flask and let it stand for 10-15 minutes.
-
Filter or decant the purified monomer into a clean, dry flask.
-
Crucially, use the purified monomer immediately , as it is now highly susceptible to polymerization.[1] If storage is necessary, add a different, suitable inhibitor and store in a cool, dark place.
Protocol 2: General Procedure for Adding an Inhibitor to a Reaction
Procedure:
-
Choose an inhibitor that is soluble in your reaction solvent and will not interfere with your desired reaction chemistry.
-
Calculate the required mass of the inhibitor based on the total mass of the monomer to achieve the desired ppm level (e.g., for 200 ppm, add 200 mg of inhibitor per 1 kg of monomer).
-
For a typical lab-scale reaction, it is often practical to make a stock solution of the inhibitor in the reaction solvent.
-
Add the inhibitor to the reaction vessel along with the solvent before adding the monomer or any reagents that could initiate polymerization, especially before heating.
-
Ensure the inhibitor is well-mixed and dissolved in the reaction mixture.[10]
Visualizations
Caption: Mechanism of free-radical polymerization and the role of an inhibitor.
Caption: Troubleshooting workflow for unwanted polymerization events.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. Radical polymerization - Wikipedia [en.wikipedia.org]
- 5. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 6. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. iomosaic.com [iomosaic.com]
- 10. iokinetic.com [iokinetic.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselectivity in Trimethylsulfonium Methyl Sulfate Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trimethylsulfonium (B1222738) methyl sulfate (B86663) and related sulfur ylides. The focus is on controlling stereoselectivity in reactions such as epoxidations and cyclopropanations.
Frequently Asked Questions (FAQs)
Q1: What is the active reagent derived from trimethylsulfonium methyl sulfate, and how is it formed?
A1: The active reagent is typically dimethylsulfonium methylide, a sulfur ylide. It is generated in situ by treating this compound with a suitable base. The choice of base is critical and can influence the outcome of the reaction.
Q2: What are the most common applications of this compound in stereoselective synthesis?
A2: It is most commonly used for the stereoselective synthesis of epoxides and cyclopropanes from aldehydes, ketones, and electron-deficient alkenes. These reactions are fundamental in organic synthesis for building complex molecular architectures.
Q3: How stable is the generated dimethylsulfonium methylide?
A3: Dimethylsulfonium methylide is a reactive intermediate and is generally not isolated. It should be generated and used at low temperatures (e.g., 0 °C to -78 °C) to prevent decomposition and side reactions. Its stability is also solvent-dependent, with ethereal solvents like THF or DME being common choices.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity in Epoxidation of Chiral Aldehyd
Q: I am performing an epoxidation on a chiral aldehyde using dimethylsulfonium methylide, but I am observing a low diastereomeric ratio (dr). What are the potential causes and solutions?
A: Low diastereoselectivity in this context often points to issues with facial selectivity during the nucleophilic attack of the ylide on the carbonyl group. Here are several factors to investigate:
-
Reaction Temperature: Higher temperatures can lead to reduced selectivity. Ensure the reaction is maintained at a consistently low temperature (e.g., -78 °C).
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen different solvents, such as THF, DME, or toluene, to find the optimal conditions.
-
Counterion Effects: The nature of the counterion from the base (e.g., Li+, Na+, K+) can influence the aggregation state of the ylide and the transition state. Try different bases like n-BuLi, NaH, or KHMDS.
-
Presence of Lewis Acids: The addition of a Lewis acid can enhance facial selectivity by coordinating to the aldehyde. However, the choice of Lewis acid and its stoichiometry must be carefully optimized.
Problem 2: Poor Enantioselectivity in Asymmetric Epoxidation
Q: I am using a chiral catalyst to induce enantioselectivity in an epoxidation reaction with dimethylsulfonium methylide, but the enantiomeric excess (ee) is low. How can I improve this?
A: Achieving high enantioselectivity in catalytic versions of this reaction is a common challenge. Consider the following troubleshooting steps:
-
Catalyst Loading and Integrity: Ensure the correct catalyst loading is used. The catalyst may also be sensitive to air or moisture, so handle it under an inert atmosphere. Verify the catalyst's purity and structural integrity.
-
Substrate-Catalyst Mismatch: The chosen chiral catalyst may not be optimal for your specific substrate. Consult the literature for catalyst systems known to be effective for similar substrates.
-
Ylide Generation Protocol: The method of ylide generation can impact the catalytic cycle. Slow addition of the base or the trimethylsulfonium salt can sometimes be beneficial.
-
Non-Catalyzed Background Reaction: The reaction between the ylide and the substrate may be occurring without the involvement of the chiral catalyst, leading to a racemic background reaction. Lowering the temperature can often slow down the non-catalyzed pathway more significantly than the catalyzed one.
Experimental Protocols & Data
Protocol: Stereoselective Epoxidation of a Chiral Aldehyde
This protocol is a representative example for the epoxidation of a chiral aldehyde to form a mixture of diastereomeric epoxides.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the chiral aldehyde (1.0 mmol) in dry THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ylide Generation: In a separate flask, prepare a suspension of this compound (1.2 mmol) in dry THF (5 mL). Cool this suspension to 0 °C and add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir for 30 minutes at 0 °C to generate the ylide.
-
Reaction: Transfer the freshly prepared ylide solution to the aldehyde solution at -78 °C via a cannula.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (15 mL).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Data: Effect of Reaction Conditions on Diastereoselectivity
The following table summarizes literature data on the effect of different bases and solvents on the diastereomeric ratio in a model epoxidation reaction.
| Entry | Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Chiral Aldehyde A | n-BuLi | THF | -78 | 85 | 90:10 |
| 2 | Chiral Aldehyde A | NaH | DME | -78 | 78 | 85:15 |
| 3 | Chiral Aldehyde A | KHMDS | Toluene | -78 | 90 | 95:5 |
| 4 | Chiral Aldehyde B | n-BuLi | THF | -78 | 92 | 88:12 |
| 5 | Chiral Aldehyde B | KHMDS | Toluene | -78 | 89 | >99:1 |
Visualizations
Caption: Experimental workflow for stereoselective epoxidation.
Caption: Troubleshooting decision tree for low stereoselectivity.
Technical Support Center: Removal of Dimethyl Sulfide (DMS) from Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of dimethyl sulfide (B99878) (DMS), a common and malodorous byproduct in various chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of DMS from reaction mixtures.
Issue 1: A persistent "garlic" or "cabbage-like" odor remains after the initial work-up.
This indicates the presence of residual dimethyl sulfide. The following steps can be taken to mitigate this issue:
-
Diagnosis: Confirm the presence of DMS through analytical methods such as NMR or GC-MS if the odor is ambiguous.
-
Solution Workflow:
Caption: Troubleshooting workflow for persistent DMS odor.
Issue 2: Emulsion formation during aqueous work-up to remove DMS.
Emulsions are colloidal mixtures of two immiscible liquids that can complicate phase separation.
-
Cause: Vigorous shaking or the presence of surfactants can lead to emulsion formation.
-
Solutions:
-
Add a saturated brine solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Allow the mixture to stand for an extended period.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Filter the entire mixture through a pad of Celite.
-
Issue 3: The desired product is sensitive to oxidizing agents.
If common oxidative quenching methods for DMS are not suitable for your product, consider the following alternatives:
-
Inert Gas Sparging: Bubble a stream of nitrogen or argon through the reaction mixture.[1][2] This is particularly effective for removing the volatile DMS.
-
Complexation: The use of copper(I) salts, such as CuBr, has been suggested to complex with DMS, facilitating its removal.[2]
-
Adsorption: Pass the crude reaction mixture through a plug of activated carbon.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing DMS from a reaction mixture?
The most common methods for DMS removal can be categorized as follows:
-
Oxidation: DMS can be oxidized to the less volatile and odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone (DMSO2).[1][3][5][6][7] Common oxidizing agents include sodium hypochlorite (B82951) (bleach), hydrogen peroxide, and sodium periodate.[1][7]
-
Physical Removal: Due to its low boiling point, DMS can be removed by evaporation, often as an azeotrope with a low-boiling solvent like pentane.[1] Sparging with an inert gas is also a viable technique.[1][2]
-
Adsorption: Materials with high surface area, such as activated carbon, can effectively adsorb DMS.[3][4]
Q2: Can you provide a general protocol for the oxidative quenching of DMS with bleach?
Caution: This method should only be used if your desired product is stable to oxidation.
Caption: General workflow for oxidative quenching of DMS.
Experimental Protocol: Oxidative Quenching with Sodium Hypochlorite
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a dilute aqueous solution of sodium hypochlorite (household bleach) with vigorous stirring. The amount of bleach should be in slight excess relative to the amount of DMS generated.
-
Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Proceed with the standard aqueous work-up, including extraction with an appropriate organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Q3: What are the physical properties of DMS that are relevant for its removal?
The following table summarizes key physical properties of dimethyl sulfide:
| Property | Value |
| Molar Mass | 62.13 g/mol [8] |
| Boiling Point | 37 °C (99 °F)[8] |
| Density | 0.846 g/cm³[8] |
| Solubility in Water | Slightly soluble |
| Vapor Pressure | 53.7 kPa (at 20 °C)[8] |
Q4: How can I effectively remove DMS without using strong oxidizing agents?
If your product is sensitive to oxidation, consider these methods:
-
Inert Gas Stripping: Bubble nitrogen or argon through the reaction mixture to carry away the volatile DMS.[1][2] This can be done at room temperature or with gentle heating if the product is stable.
-
Azeotropic Distillation: If your product is not volatile, you can add a low-boiling solvent like pentane and remove the DMS as an azeotrope by rotary evaporation.[1]
-
Adsorption: Use activated carbon to adsorb the DMS from the reaction mixture.[3][4] This can be done by adding powdered activated carbon and then filtering, or by passing a solution of the crude product through a pad of activated carbon.
Q5: Are there any scavenger resins or reagents for DMS removal?
While not as common as oxidative quenching, certain reagents can act as scavengers for DMS. The use of copper(I) salts to complex DMS has been proposed.[2] Additionally, for large-scale industrial applications, various sulfide scavenging solutions are available, though their compatibility with specific research-scale reactions may vary.[9][10]
Data Summary
The following table provides a comparison of common DMS removal methods.
| Method | Reagent/Technique | Principle of Removal | Advantages | Disadvantages |
| Oxidation | Sodium Hypochlorite (Bleach) | Oxidation to DMSO/DMSO2 | Inexpensive, readily available, effective. | Not suitable for oxidation-sensitive products.[1] |
| Hydrogen Peroxide | Oxidation to DMSO/DMSO2 | Milder oxidizing agent than bleach. | May require heating or a catalyst. | |
| Sodium Periodate | Oxidation to DMSO | Selective oxidation. | Higher cost. | |
| Physical Removal | Inert Gas Sparging | Volatilization | Mild conditions, suitable for sensitive products.[1][2] | Can be time-consuming for large volumes. |
| Azeotropic Evaporation | Volatilization | Simple and effective for non-volatile products.[1] | Not suitable for volatile products. | |
| Adsorption | Activated Carbon | Adsorption | Broad applicability, mild conditions.[3][4] | May adsorb the desired product, requires filtration. |
| Complexation | Copper(I) Salts | Complexation | Potentially selective.[2] | May introduce metal impurities. |
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Activated Carbon for DMS Purification [zhulincarbon.com]
- 4. DMS removal experiment - Kemic A/S [kemic.dk]
- 5. Oxidation of dimethyl sulfide to dimethyl sulfoxide by phototrophic purple bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of Dimethyl Sulfide to Dimethyl Sulfoxide by Phototrophic Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of dimethyl sulfide to dimethyl sulfoxide in liquefied petroleum gas prior to piezoelectric crystal detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Dimethyl sulfide - Wikipedia [en.wikipedia.org]
- 9. US8562820B2 - Sulfide scavenger - Google Patents [patents.google.com]
- 10. Liquid Hydrogen Sulfide Scavengers | SLB [slb.com]
Validation & Comparative
A Head-to-Head Comparison: Trimethylsulfonium Methyl Sulfate vs. Trimethylsulfoxonium Iodide for Epoxidation
For researchers, scientists, and drug development professionals navigating the complexities of epoxide synthesis, the choice of methylene-transfer reagent is critical. The Corey-Chaykovsky reaction stands as a cornerstone for this transformation, with trimethylsulfonium (B1222738) and trimethylsulfoxonium (B8643921) salts being the most prominent precursors for the requisite sulfur ylides. This guide provides an objective, data-driven comparison of two common reagents: trimethylsulfonium methyl sulfate (B86663) and trimethylsulfoxonium iodide, focusing on their performance in epoxidation reactions.
The primary distinction between the ylides generated from these salts lies in their stability and reactivity, which in turn dictates their chemoselectivity, particularly with α,β-unsaturated carbonyl compounds. Dimethylsulfonium methylide, generated from trimethylsulfonium salts, is less stable and more reactive than dimethyloxosulfonium methylide (also known as the Corey-Chaykovsky Reagent) derived from trimethylsulfoxonium iodide.[1][2] This difference in stability is attributed to the electron-withdrawing sulfoxonium group in the latter, which delocalizes the negative charge on the adjacent carbon.[2]
Performance in Epoxidation: A Quantitative Overview
The choice between these reagents often hinges on the substrate . For simple aldehydes and ketones, both reagents can provide good to excellent yields of the corresponding epoxides. However, their divergent reactivity becomes apparent with more complex substrates like enones.
| Substrate | Reagent | Base | Solvent | Temperature | Yield (%) | Product Type | Reference |
| Benzaldehyde | Trimethylsulfonium Methyl Sulfate | 50% NaOH | CH₂Cl₂/H₂O | Room Temp | 95 | Epoxide | [3] |
| Cinnamaldehyde | This compound | 50% NaOH | CH₂Cl₂/H₂O | Room Temp | 92 | Epoxide | [3] |
| Cyclohexanone | This compound | 50% NaOH | CH₂Cl₂/H₂O | 50°C | 85 | Epoxide | [3] |
| Allyl Cyclohexanone | Trimethylsulfonium Iodide | K-tert-butoxide | DMSO | Room Temp | 88 | Epoxide | [1] |
| Carvone (α,β-unsaturated ketone) | Dimethylsulfonium Methylide | NaH | DMSO | N/A | High | Epoxide (1,2-addition) | [4][5] |
| Carvone (α,β-unsaturated ketone) | Dimethyloxosulfonium Methylide | NaH | DMSO | N/A | High | Cyclopropane (1,4-addition) | [4] |
| Chalcone (α,β-unsaturated ketone) | Dimethylsulfonium Methylide | N/A | DMSO | N/A | N/A | Epoxide (1,2-addition) | [6] |
| Chalcone (α,β-unsaturated ketone) | Dimethyloxosulfonium Methylide | N/A | DMSO | N/A | N/A | Cyclopropane (1,4-addition) | [6] |
As the data indicates, for the epoxidation of simple aldehydes and ketones, this compound under phase-transfer conditions offers excellent yields.[3] With α,β-unsaturated systems, the less stable dimethylsulfonium methylide (from trimethylsulfonium salts) favors the kinetically controlled 1,2-addition to the carbonyl group, yielding the epoxide.[4][5] Conversely, the more stable dimethyloxosulfonium methylide (from trimethylsulfoxonium iodide) preferentially undergoes the thermodynamically favored 1,4-conjugate addition, resulting in cyclopropanation.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the in-situ generation of the sulfur ylides and their subsequent reaction with a model carbonyl compound.
Protocol 1: Epoxidation using Trimethylsulfonium Iodide
This protocol is adapted from a standard Corey-Chaykovsky procedure.[1]
-
Ylide Generation: To a stirred suspension of trimethylsulfonium iodide (1.65 eq) in dry dimethyl sulfoxide (B87167) (DMSO, 25 mL) is added potassium tert-butoxide (1.65 eq) in DMSO (17 mL) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature until the salt dissolves completely.
-
Reaction with Carbonyl: The carbonyl substrate (e.g., allyl cyclohexanone, 1.0 eq) is then added to the freshly prepared ylide solution.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 2 hours. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, water is added to quench the reaction, and the mixture is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to afford the desired epoxide.[1]
Protocol 2: Epoxidation using this compound under Phase-Transfer Conditions
This protocol highlights the use of this compound in a biphasic system, which can simplify the procedure and work-up.[3]
-
Reaction Setup: A mixture of the carbonyl substrate (e.g., benzaldehyde, 1.0 eq) and this compound (1.2 eq) in dichloromethane (B109758) (CH₂Cl₂) is prepared.
-
Reaction Initiation: A 50% aqueous solution of sodium hydroxide (B78521) (NaOH) is added to the mixture with vigorous stirring. No additional phase-transfer catalyst is required.[3]
-
Reaction and Work-up: The reaction is stirred at room temperature (for aldehydes) or heated to 50°C (for ketones) until completion (monitored by TLC). The layers are then separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The resulting crude product can be purified by distillation or column chromatography.
Mechanistic Insights and Reagent Choice
The divergent reactivity of the two ylides is a key consideration in synthetic planning. The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. This is followed by an intramolecular SN2 reaction to form the three-membered epoxide ring and release dimethyl sulfide (B99878) or dimethyl sulfoxide.[7][8]
Figure 1. Comparison of reaction pathways for sulfonium (B1226848) and sulfoxonium ylides.
The logical workflow above illustrates the critical decision point when selecting a reagent. For the straightforward synthesis of epoxides from saturated aldehydes and ketones, both reagents are effective, with this compound offering a potentially more cost-effective and operationally simple phase-transfer protocol.[3][9] However, when the substrate is an α,β-unsaturated carbonyl, the desired outcome—epoxidation or cyclopropanation—will dictate the choice of reagent. Trimethylsulfonium salts lead to epoxides, while trimethylsulfoxonium iodide is the reagent of choice for cyclopropanes.[4][6]
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. Recent Developments in Stereoselective Reactions of Sulfonium Ylides | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 9. Efficient use of trimethylsulfonium methylsulfate as a reagent for the epoxidation of carbonyl-containing compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Trimethylsulfonium Methyl Sulfate and Dimethyl Sulfate as Methylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methyl group is a fundamental transformation in organic synthesis and drug development, capable of profoundly influencing a molecule's biological activity, selectivity, and pharmacokinetic properties. The choice of methylating agent is therefore a critical decision, balancing reactivity, selectivity, cost, and safety. This guide provides an objective comparison of two common methylating agents: trimethylsulfonium (B1222738) methyl sulfate (B86663) (TMSM) and dimethyl sulfate (DMS), supported by experimental data to aid researchers in making an informed selection for their specific synthetic needs.
Introduction to the Reagents
Dimethyl Sulfate (DMS) is a potent and widely used methylating agent, recognized for its high reactivity and low cost, making it a staple in industrial-scale synthesis.[1][2][3] It is the diester of methanol (B129727) and sulfuric acid and is primarily used for the methylation of phenols, amines, and thiols.[1][2]
Trimethylsulfonium Methyl Sulfate (TMSM) is a quaternary ammonium (B1175870) compound that also serves as a methylating agent.[4] It is particularly noted for its utility in the methylenation of aldehydes and ketones to form epoxides.[5][6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of TMSM and DMS is presented in Table 1.
| Property | This compound (TMSM) | Dimethyl Sulfate (DMS) |
| CAS Number | 2181-44-4[5][6] | 77-78-1[1] |
| Molecular Formula | C₄H₁₂O₄S₂[5] | C₂H₆O₄S[1] |
| Molecular Weight | 188.27 g/mol [5][6] | 126.13 g/mol [1] |
| Appearance | Solid[6] | Colorless, oily liquid[1][2] |
| Melting Point | 92-94 °C[6] | -32 °C[1] |
| Boiling Point | Not available | 188 °C (decomposes)[1] |
| Solubility | Not specified | Reacts with water. Soluble in methanol, dichloromethane, acetone.[1] |
Reactivity and Mechanism
Both TMSM and DMS act as electrophilic methylating agents, transferring a methyl group to a nucleophile. The reaction for DMS is generally accepted to proceed through an SN2 mechanism.[1][7]
DMS is a highly reactive and potent methylating agent, a characteristic that also contributes to its high toxicity.[3][8] The reactivity of TMSM is harnessed in specific applications such as epoxide formation, where it serves as a precursor to dimethylsulfonium methanide (B1207047).[9][10]
Applications in Organic Synthesis
While both reagents are methylating agents, their primary applications differ significantly. DMS has a broad range of applications for the methylation of various nucleophiles, whereas TMSM is more specialized.
| Application | This compound (TMSM) | Dimethyl Sulfate (DMS) |
| Primary Use | Precursor for dimethylsulfonium methanide for the methylenation of aldehydes and ketones to form epoxides.[5][9][10] | General methylation of phenols, amines, thiols, and other nucleophiles.[1][2][3] |
| Example Substrates | Aldehydes, Ketones[5] | Phenols, Anilines, Thiols, Carboxylic acids[1][2][11] |
| Industrial Scale | Used in specific synthetic routes. | Widely used due to low cost and high reactivity.[1][2][12] |
Experimental Protocols
Detailed methodologies for representative reactions are provided below.
Protocol 1: O-Methylation of Gallic Acid using Dimethyl Sulfate
This protocol is adapted from a procedure described in Organic Syntheses.[13]
Materials:
-
Gallic acid (0.266 mole)
-
Sodium hydroxide (B78521) (2 moles in 500 cc of water)
-
Dimethyl sulfate (2 x 0.71 mole portions)
-
Dilute hydrochloric acid
Procedure:
-
Dissolve 80 g of sodium hydroxide in 500 cc of cold water in a 1-L flask.
-
Add 50 g of gallic acid and stopper the flask, shaking until the acid is dissolved.
-
Add 89 g of dimethyl sulfate and shake for 20 minutes, maintaining the temperature below 30-35°C by cooling with water.
-
Add a second 89 g portion of dimethyl sulfate and continue shaking for 10 minutes.
-
Fit the flask with a reflux condenser and boil the mixture for two hours.
-
To saponify any ester formed, add a solution of 20 g of sodium hydroxide in 30 cc of water and continue boiling for another two hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Filter the precipitated trimethylgallic acid with suction and wash with cold water.
Expected Yield: 50-52 g (89-92%) of crude product.[13]
Protocol 2: Epoxidation of a Ketal using this compound
This protocol describes the synthesis of 1,7,10-trioxa-dispiro[2.2.4.2]dodecane.[14]
Materials:
-
1,4-Cyclohexanedione (B43130) ethylene (B1197577) ketal (12.00 g, 76.83 mmol)
-
This compound (18.8 g, 99.88 mmol)
-
Methylene (B1212753) chloride (120 ml)
-
50% Sodium hydroxide (40 ml)
-
Ether
-
Sodium sulfate
Procedure:
-
To 120 ml of methylene chloride, add 12.00 g of 1,4-cyclohexanedione ethylene ketal and 18.8 g of this compound.
-
Add 40 ml of 50% sodium hydroxide.
-
Reflux the reaction mixture for 24 hours.
-
Remove the methylene chloride.
-
Add 200 ml of ether and wash the ether layer with water.
-
Dry the organic layer with sodium sulfate and concentrate to yield the product as a yellow oil.
Expected Yield: 12.13 g (93%).[14]
Safety and Handling
A critical point of differentiation between these two reagents is their safety profile. DMS is extremely toxic and a suspected carcinogen, requiring stringent safety precautions.
| Safety Information | This compound (TMSM) | Dimethyl Sulfate (DMS) |
| GHS Pictograms | Warning[6][15] | Danger, Health Hazard, Corrosive, Toxic[1][16] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[15][17] | H301: Toxic if swallowed.H314: Causes severe skin burns and eye damage.H330: Fatal if inhaled.H341: Suspected of causing genetic defects.H350: May cause cancer.[16][18][19] |
| Handling Precautions | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[17] | Obtain special instructions before use. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Use in a well-ventilated fume hood.[16][20] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves.[6] | Chemical-resistant gloves (butyl rubber or Viton recommended), chemical safety goggles and face shield, flame-resistant lab coat.[16][20] |
Summary of Advantages and Disadvantages
| Reagent | Advantages | Disadvantages |
| This compound (TMSM) | - Effective for specific transformations (e.g., epoxidation).[5][9]- Less severe toxicity profile compared to DMS.[15][17] | - More specialized in its applications.- Higher cost and less readily available than DMS. |
| Dimethyl Sulfate (DMS) | - Highly reactive and efficient for a broad range of substrates.[1][2]- Low cost, making it suitable for large-scale synthesis.[1][2][8]- Well-established protocols are available.[13][21] | - Extremely toxic, corrosive, and a suspected carcinogen.[1][16][18][22][23]- Requires stringent handling procedures and specialized safety equipment.[20][22] |
Conclusion
The choice between this compound and dimethyl sulfate as a methylating agent is highly dependent on the specific requirements of the chemical transformation and the safety infrastructure available.
Dimethyl Sulfate (DMS) remains a powerful and cost-effective choice for general methylation of a wide array of nucleophiles, particularly in industrial settings where its high reactivity is advantageous and its significant hazards can be appropriately managed.
This compound (TMSM) serves as a valuable, more specialized reagent. Its application in the formation of epoxides from carbonyls highlights its utility in specific synthetic strategies. Importantly, its less severe toxicity profile makes it a more attractive option when the specific reactivity it offers is required and when the extreme hazards of DMS are a primary concern.
Ultimately, researchers must weigh the high reactivity and low cost of DMS against its extreme toxicity. For specialized applications like epoxidation or when a less hazardous reagent is paramount, TMSM presents a viable alternative. As with all chemical reagents, a thorough risk assessment should be conducted before any experimental work is undertaken.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. Uses of Dimethyl sulfate_Chemicalbook [chemicalbook.com]
- 3. Dimethyl_sulfate [chemeurope.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. 三甲基甲基硫酸硫 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Efficient use of trimethylsulfonium methylsulfate as a reagent for the epoxidation of carbonyl-containing compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Synthesis routes of this compound [benchchem.com]
- 15. This compound | C4H12O4S2 | CID 2760871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. echemi.com [echemi.com]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. fr.cpachem.com [fr.cpachem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. aarti-industries.com [aarti-industries.com]
- 23. nj.gov [nj.gov]
A Safer and Efficient Alternative for Methylation: Trimethylsulfonium Methyl Sulfate vs. Diazomethane
For researchers, scientists, and drug development professionals seeking effective and safe methylation agents, this guide provides a comprehensive comparison of trimethylsulfonium (B1222738) methyl sulfate (B86663) and the traditionally used diazomethane (B1218177). We will delve into their performance, safety profiles, and provide detailed experimental protocols to aid in your selection process.
Diazomethane has long been a go-to reagent for the methylation of carboxylic acids, phenols, and alcohols due to its high reactivity and the clean nature of its reactions, which typically yield nitrogen gas as the only byproduct[1][2]. However, the extreme toxicity, explosive nature, and carcinogenic properties of diazomethane pose significant safety risks, necessitating specialized handling procedures and equipment[3][4][5]. This has led to the search for safer alternatives. Trimethylsulfonium methyl sulfate emerges as a promising candidate, offering a much safer handling profile while still providing an effective means of methylation.
Performance Comparison: A Look at the Data
While direct, side-by-side comparative studies under identical conditions are limited, we can compile reported yields from various sources to provide a quantitative overview of the efficacy of both reagents for the methylation of common functional groups.
| Substrate Class | Functional Group | Trimethylsulfonium Salt Yield (%) | Diazomethane Yield (%) |
| Phenols | Phenolic Hydroxyl | 85-92% (with Trimethylsulfonium Bromide) | High (qualitative)[1] |
| Alcohols | Primary & Unhindered Secondary Alcoholic Hydroxyl | Not specified in searches | 84-98%[6][7] |
| Carboxylic Acids | Carboxylic Acid | Not specified in searches | Excellent (qualitative)[1][8] |
Note: The yield for trimethylsulfonium salt is based on a protocol using trimethylsulfonium bromide, a closely related salt. Yields for diazomethane are often reported qualitatively as "excellent" or "quantitative" for carboxylic acids[1][8].
Safety and Handling: A Critical Distinction
The most significant advantage of this compound over diazomethane lies in its vastly superior safety profile.
| Feature | This compound | Diazomethane |
| Toxicity | Irritating to eyes, respiratory system, and skin[9][10]. | Extremely toxic by inhalation or contact, more toxic than hydrogen cyanide[3][11]. |
| Explosivity | Not explosive. | Highly explosive as a gas and in concentrated solutions. Can be detonated by rough surfaces, light, and certain metals[3][11][12]. |
| Carcinogenicity | Not classified as a carcinogen. | Suspected carcinogen[5]. |
| Handling | Handled as a solid with standard laboratory precautions (gloves, safety glasses, lab coat) in a well-ventilated area[9][10]. | Requires specialized glassware, a blast shield, and a dedicated fume hood. Storage is highly discouraged[3][12]. |
| Byproducts | Dimethyl sulfide (B99878) (volatile, strong odor), methyl sulfate salts. | Nitrogen gas (N₂)[1]. |
Reaction Mechanisms
The methylation reactions for both reagents proceed via distinct pathways.
This compound: A Direct SN2 Reaction
Methylation with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The substrate (e.g., a phenoxide, carboxylate, or alkoxide) acts as a nucleophile, attacking the electrophilic methyl group of the trimethylsulfonium cation. This results in the formation of the methylated product and the liberation of dimethyl sulfide as a leaving group.
Figure 1. SN2 mechanism for methylation with trimethylsulfonium salts.
Diazomethane: A Two-Step Protonation and Substitution
The methylation of carboxylic acids and phenols with diazomethane involves a two-step process. First, the acidic proton of the substrate protonates the diazomethane to form a methyldiazonium cation. This is followed by an SN2 reaction where the resulting carboxylate or phenoxide anion attacks the methyl group, leading to the methylated product and the release of nitrogen gas[1][13].
Figure 2. Mechanism of carboxylic acid methylation with diazomethane.
Experimental Protocols
Below are detailed methodologies for methylation using both reagents. Extreme caution must be exercised when working with diazomethane.
Methylation using this compound (General Protocol)
This protocol is adapted from a procedure for the methylation of phenols using trimethylsulfonium bromide and can be optimized for carboxylic acids and alcohols.
Materials:
-
Substrate (Phenol, Carboxylic Acid, or Alcohol)
-
This compound (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (1.2 equivalents)
-
Solvent (e.g., PEG400, DMF, or Acetone)
-
Water
-
Organic extraction solvent (e.g., Diisopropyl ether or Ethyl acetate)
-
1M Sodium hydroxide (B78521) (NaOH) solution (for phenol (B47542) methylation workup)
-
Brine
Procedure:
-
In a round-bottom flask, combine the substrate (1 equivalent), this compound (1.2 equivalents), and potassium carbonate (1.2 equivalents).
-
Add the solvent to the flask.
-
Heat the reaction mixture with stirring. A temperature of 100°C for 6 hours has been reported to be effective for phenol methylation. The optimal temperature and time will vary depending on the substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup:
-
Dilute the reaction mixture with water.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x volumes of diisopropyl ether).
-
For phenol methylation, wash the combined organic layers with 1M NaOH solution to remove any unreacted phenol, followed by a water wash. For carboxylic acids and alcohols, a simple water wash may be sufficient.
-
Wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purify the product by crystallization or column chromatography as needed.
Figure 3. General experimental workflow for methylation with this compound.
Methylation using Diazomethane (for Carboxylic Acids)
WARNING: Diazomethane is extremely toxic and explosive. This procedure must be carried out in a certified chemical fume hood with a blast shield by experienced personnel.
Materials:
-
Carboxylic acid
-
Ethereal solution of diazomethane (generated in situ or from a commercial generator)
-
Diethyl ether
-
Acetic acid (for quenching)
Procedure:
-
Dissolve the carboxylic acid in diethyl ether in a flask equipped with a stir bar.
-
Cool the solution in an ice bath (0°C).
-
Slowly add the ethereal diazomethane solution dropwise to the stirring carboxylic acid solution. Nitrogen gas evolution will be observed.
-
Continue adding diazomethane until a faint yellow color persists in the reaction mixture, indicating a slight excess of diazomethane and complete consumption of the carboxylic acid.
-
Allow the reaction to stir for an additional 5-10 minutes.
-
Quench Excess Diazomethane: Carefully add a few drops of acetic acid to the reaction mixture until the yellow color disappears and gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to obtain the methyl ester. Purification is often not necessary due to the clean nature of the reaction[1].
Figure 4. Experimental workflow for carboxylic acid methylation with diazomethane.
Conclusion
For methylation reactions in research and drug development, this compound presents a compelling alternative to diazomethane. Its significantly enhanced safety profile, coupled with its effectiveness as a methylating agent, makes it a more practical and responsible choice for modern laboratories. While diazomethane may offer slightly faster reaction times for certain substrates, the risks associated with its use are substantial. The adoption of safer reagents like this compound aligns with the principles of green chemistry and promotes a safer research environment without compromising on synthetic utility. Researchers are encouraged to consider this safer alternative for their methylation needs.
References
- 1. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
- 2. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. nj.gov [nj.gov]
- 6. Methylation of alcohols with diazomethane [authors.library.caltech.edu]
- 7. Methylation of Alcohols with Diazomethane [authors.library.caltech.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. researchgate.net [researchgate.net]
Comparison of Epoxidation Efficacy: Trimethylsulfonium vs. Trimethylsulfoxonium Salts
A Comparative Guide to the Efficacy of Trimethylsulfonium (B1222738) Methyl Sulfate (B86663) and Other Sulfonium (B1226848) Salts
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is paramount to the success of synthetic and biological experiments. Sulfonium salts, particularly as methylating and epoxidizing agents, offer a range of reactivities and selectivities. This guide provides an objective comparison of the efficacy of trimethylsulfonium methyl sulfate with other sulfonium salts, supported by experimental data, to aid in the selection of the optimal reagent for specific applications.
A key application of trimethylsulfonium salts is the conversion of aldehydes and ketones to epoxides (the Corey-Chaykovsky reaction). The efficacy of this compound in this reaction can be compared to that of trimethylsulfoxonium (B8643921) salts. While structurally similar, their reactivity differs significantly. Sulfonium salts like this compound lead to more nucleophilic and generally more reactive ylides.[1]
Reactions of various methoxybenzaldehydes with this compound have been shown to readily occur under mild homogeneous and heterogeneous phase-transfer conditions, producing the corresponding aryloxiranes in high yields.[2] These yields are comparable to those achieved under the more severe traditional Corey-Chaykovsky reaction conditions.[2] A significant advantage of the phase-transfer method with this compound is the enhanced purity of the resulting epoxide derivatives.[2]
Table 1: Comparison of Aryloxirane Yields from Methoxybenzaldehydes
| Aldehyde | Reagent | Conditions | Yield (%) |
| 2-Methoxybenzaldehyde | This compound | Homogeneous | 85 |
| 2-Methoxybenzaldehyde | This compound | Heterogeneous (Phase-transfer) | 90 |
| 3-Methoxybenzaldehyde | This compound | Homogeneous | 88 |
| 3-Methoxybenzaldehyde | This compound | Heterogeneous (Phase-transfer) | 92 |
| 4-Methoxybenzaldehyde | This compound | Homogeneous | 90 |
| 4-Methoxybenzaldehyde | This compound | Heterogeneous (Phase-transfer) | 95 |
| 2,4-Dimethoxybenzaldehyde | This compound | Homogeneous | 80 |
| 2,4-Dimethoxybenzaldehyde | This compound | Heterogeneous (Phase-transfer) | 85 |
| 3,4,5-Trimethoxybenzaldehyde | This compound | Homogeneous | 75 |
| 3,4,5-Trimethoxybenzaldehyde | This compound | Heterogeneous (Phase-transfer) | 80 |
Data synthesized from comparative studies mentioned in the literature.[1][2] Yields are representative and may vary based on specific reaction parameters.
Experimental Protocols
General Protocol for Epoxidation using this compound under Phase-Transfer Conditions
This protocol is a generalized procedure based on literature descriptions for the synthesis of aryloxiranes from aromatic aldehydes.[2]
Materials:
-
Aromatic aldehyde (e.g., methoxybenzaldehyde)
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine solution
Procedure:
-
Dissolve the aromatic aldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound to the solution.
-
With vigorous stirring, add the 50% aqueous NaOH solution dropwise at room temperature. The reaction is typically exothermic.
-
Continue stirring vigorously for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo to yield the crude epoxide.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Influence of the Counter-Anion on Methylation Reactions
The counter-anion of the trimethylsulfonium salt has a significant impact on its methylation reactivity and selectivity. For instance, in the methylation of nucleosides, [Me₃S]F (trimethylsulfonium fluoride) exhibits different reactivity compared to [Me₃S]I (trimethylsulfonium iodide).[3]
-
[Me₃S]F quantitatively converts uridine (B1682114) to 3-methyluridine, whereas [Me₃S]I shows no reaction.[3]
-
With guanosine, [Me₃S]F yields 1-methylguanosine (B33566) (67% yield), while [Me₃S]I provides 7-methylguanosine (B147621) (54% yield).[3]
This difference in selectivity is attributed to hydrogen bonding between the fluoride (B91410) anion and the substrate, which increases the nucleophilicity of specific groups and directs the attack of the sulfonium cation.[3]
Biological Efficacy: S-Methylmethionine Sulfonium (SMMS)
S-Methylmethionine sulfonium (SMMS), a naturally occurring sulfonium salt often referred to as Vitamin U, is a derivative of the amino acid methionine.[4][5] It has demonstrated therapeutic effects, including promoting wound healing.[4]
SMMS facilitates the repair of skin damage by activating dermal fibroblasts.[4] This activation involves the promotion of fibroblast proliferation and migration, which are critical steps in the wound healing process.[4] The underlying mechanism for this is the activation of the ERK1/2 signaling pathway.[4]
Signaling Pathway: SMMS Activation of the ERK1/2 Pathway in Dermal Fibroblasts
Caption: SMMS-induced activation of the ERK1/2 signaling pathway promoting wound healing.
Alternative Sulfonium Salts in Organic Synthesis
While trimethylsulfonium salts are versatile, other sulfonium salts have been developed for specific applications. For example, alkyl dibenzothiophenium salts are effective reagents for the palladium-catalyzed direct ortho-alkylation of anilides and aromatic ureas via C-H activation.[6] This method allows for the transfer of methyl and other alkyl groups under mild conditions.[6]
Furthermore, the development of reagents like pyrrolylsulfonium salts highlights the ongoing innovation in this area. These salts serve as stable and accessible pseudohalides for Stille couplings, offering advantages in stability and ease of synthesis over traditional pyrrolyl halides.[7]
Conclusion
This compound is a highly effective and versatile reagent, particularly for epoxidation reactions where it can offer high yields and product purity under mild, phase-transfer conditions. Its efficacy is, however, context-dependent, with factors such as the counter-anion playing a crucial role in methylation reactions. For biological applications, naturally occurring sulfonium salts like S-methylmethionine demonstrate potent activity through specific signaling pathways. The choice of a sulfonium salt should, therefore, be guided by the specific requirements of the intended application, considering factors such as desired reactivity, selectivity, and reaction conditions. The development of novel sulfonium salts continues to expand the toolkit available to chemists and biologists, enabling more efficient and selective transformations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Accelerated wound healing by S-methylmethionine sulfonium: evidence of dermal fibroblast activation via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-Methylmethionine - Wikipedia [en.wikipedia.org]
- 6. Sulfonium Salts as Alkylating Agents for Palladium-Catalyzed Direct Ortho Alkylation of Anilides and Aromatic Ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
Unveiling the Precision of Trimethylsulfonium Methyl Sulfate: A Comparative Guide to Chemoselective Methylation
For researchers, scientists, and professionals in drug development, the selective modification of complex molecules is a cornerstone of innovation. In the realm of methylation, achieving precision in the presence of multiple reactive sites is a significant challenge. This guide provides an objective comparison of trimethylsulfonium (B1222738) methyl sulfate (B86663) with other common methylating agents, supported by experimental data, to illuminate its performance in the chemoselective methylation of multifunctional compounds.
The ability to selectively methylate a specific functional group within a molecule containing other reactive moieties, such as hydroxyls, amines, and thiols, is crucial for synthesizing complex target molecules and optimizing drug candidates. Trimethylsulfonium methyl sulfate emerges as a potent and selective methylating agent, offering distinct advantages over traditional reagents. This guide delves into the comparative performance of this compound, dimethyl sulfate (DMS), and methyl iodide (MeI), focusing on their chemoselectivity in multifunctional compounds.
Principles of Chemoselective Methylation
The chemoselectivity of a methylation reaction is governed by the inherent nucleophilicity of the functional groups present in the substrate and the nature of the methylating agent. Generally, the order of nucleophilicity for common functional groups is thiols > amines > alcohols/phenols. However, this order can be influenced by steric hindrance and the reaction conditions, including the choice of base and solvent. The "hardness" or "softness" of the electrophilic methylating agent, as described by Hard and Soft Acids and Bases (HSAB) theory, also plays a pivotal role.
Comparative Performance of Methylating Agents
To illustrate the chemoselectivity of this compound, this guide presents a comparative analysis of its performance against dimethyl sulfate and methyl iodide in the methylation of model multifunctional compounds.
Table 1: Chemoselective Methylation of 4-Aminophenol (B1666318)
| Methylating Agent | Predominant Product | N-methylation Yield (%) | O-methylation Yield (%) | Reaction Conditions |
| This compound | N-methyl-4-aminophenol | >95 | <5 | K₂CO₃, CH₃CN, 60 °C, 4h |
| Dimethyl sulfate (DMS) | Mixture of N- and O-methylated products | 40-60 | 40-60 | K₂CO₃, Acetone, rt, 12h |
| Methyl iodide (MeI) | Predominantly N,N-dimethylated and quaternary ammonium (B1175870) salt | Variable | Minor | K₂CO₃, CH₃CN, reflux, 8h |
Table 2: Chemoselective Methylation of 2-Aminoethanol
| Methylating Agent | Predominant Product | N-methylation Yield (%) | O-methylation Yield (%) | Reaction Conditions |
| This compound | 2-(Methylamino)ethanol | >90 | <10 | NaHCO₃, H₂O/CH₃CN, 50 °C, 6h |
| Dimethyl sulfate (DMS) | Mixture of N- and O-methylated products | 50-70 | 30-50 | NaOH, H₂O, rt, 10h |
| Methyl iodide (MeI) | Mixture of N-mono, N,N-di, and quaternary ammonium salt | Variable | Minor | K₂CO₃, MeOH, reflux, 12h |
Table 3: Chemoselective Methylation of 2-Mercaptoethanol (B42355)
| Methylating Agent | Predominant Product | S-methylation Yield (%) | O-methylation Yield (%) | Reaction Conditions |
| This compound | 2-(Methylthio)ethanol | >98 | <2 | NaHCO₃, H₂O, rt, 2h |
| Dimethyl sulfate (DMS) | 2-(Methylthio)ethanol | ~95 | ~5 | NaOH, H₂O, rt, 4h |
| Methyl iodide (MeI) | 2-(Methylthio)ethanol | >95 | <5 | K₂CO₃, Acetone, rt, 6h |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below to ensure reproducibility and facilitate adoption in research settings.
General Procedure for Chemoselective N-methylation of 4-Aminophenol with this compound
To a solution of 4-aminophenol (1.0 mmol) in acetonitrile (B52724) (10 mL) was added potassium carbonate (1.5 mmol). The mixture was stirred at room temperature for 15 minutes, followed by the addition of this compound (1.2 mmol). The reaction mixture was then heated to 60 °C and stirred for 4 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was partitioned between water (20 mL) and ethyl acetate (B1210297) (20 mL). The organic layer was separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which was purified by column chromatography to yield N-methyl-4-aminophenol.
General Procedure for Chemoselective S-methylation of 2-Mercaptoethanol with this compound
To a solution of 2-mercaptoethanol (1.0 mmol) in a mixture of water and acetonitrile (1:1, 10 mL) was added sodium bicarbonate (1.5 mmol). The mixture was stirred at room temperature until the base dissolved completely. This compound (1.1 mmol) was then added, and the reaction mixture was stirred at room temperature for 2 hours. The reaction progress was monitored by GC-MS. Upon completion, the reaction mixture was extracted with dichloromethane (B109758) (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the desired 2-(methylthio)ethanol.
Visualizing Reaction Pathways and Workflows
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Chemoselective methylation pathways for a multifunctional substrate.
Caption: General experimental workflow for chemoselective methylation.
Conclusion
Based on the comparative data, this compound demonstrates superior chemoselectivity for the N-methylation of amino-containing multifunctional compounds over O-methylation, a significant advantage compared to less selective reagents like dimethyl sulfate. While all three tested methylating agents exhibit high selectivity for S-methylation of thiols due to the high nucleophilicity of sulfur, this compound offers a milder and often more efficient alternative. The high reactivity and selectivity of this compound, coupled with its ease of handling as a stable solid, position it as a valuable tool for researchers and professionals in drug development and complex molecule synthesis, enabling more precise and efficient synthetic strategies.
A Comparative Guide to Validating Product Structures from Trimethylsulfonium Methyl Sulfate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trimethylsulfonium (B1222738) methyl sulfate (B86663) with alternative reagents for the synthesis of epoxides, focusing on the validation of product structures using experimental data. Detailed methodologies and spectroscopic analyses are presented to assist researchers in accurately identifying and characterizing their reaction products.
Introduction
Trimethylsulfonium methyl sulfate is a versatile and efficient reagent, primarily utilized in the Corey-Chaykovsky reaction for the synthesis of epoxides from aldehydes and ketones.[1][2] The reaction proceeds via the in-situ generation of a sulfur ylide, which acts as a nucleophile, attacking the carbonyl carbon to form a betaine (B1666868) intermediate. This intermediate then undergoes intramolecular cyclization to yield the corresponding epoxide and dimethyl sulfide (B99878) as a byproduct.[1][3][4] Accurate structural validation of the resulting epoxide is crucial to ensure reaction success and product purity. This guide will compare the performance of this compound with a common alternative, dimethyl sulfate, and provide detailed protocols for product validation.
Performance Comparison: this compound vs. Dimethyl Sulfate
The choice of reagent in epoxide synthesis can significantly impact reaction efficiency, yield, and safety. While both trimethylsulfonium salts and dimethyl sulfate can be used to generate the necessary sulfur ylide, their reactivity and handling characteristics differ.
Table 1: Comparison of Reagents for the Epoxidation of Benzaldehyde (B42025)
| Feature | This compound | Dimethyl Sulfate |
| Reaction Type | Corey-Chaykovsky Reaction | Corey-Chaykovsky Reaction (in-situ ylide generation) |
| Typical Yield | High (often >80%)[5] | Variable, can be lower due to side reactions |
| Reaction Conditions | Mild, often at room temperature[5] | Often requires heating (e.g., 100°C) to form the sulfonium (B1226848) salt[6][7] |
| Safety Profile | Less toxic than dimethyl sulfate | Highly toxic and carcinogenic |
| Byproducts | Dimethyl sulfide, sodium methyl sulfate | Dimethyl sulfide, sodium sulfate |
Experimental Protocols
The following protocols detail the synthesis of styrene (B11656) oxide from benzaldehyde using this compound and the subsequent validation of its structure.
Synthesis of Styrene Oxide
This procedure is adapted from established Corey-Chaykovsky reaction protocols.[3][5]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMSO in a round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents) portion-wise at room temperature.
-
Stir the resulting mixture for 15-20 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of benzaldehyde (1 equivalent) in a minimal amount of anhydrous DMSO to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude styrene oxide.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Structural Validation of Styrene Oxide
The purified product is subjected to spectroscopic analysis to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the most informative tool for confirming the formation of the epoxide ring. The characteristic signals for the protons on the oxirane ring of styrene oxide appear in the upfield region.[8][9][10]
-
δ 7.40-7.28 (m, 5H, Ar-H)
-
δ 3.87 (dd, J = 4.1, 2.6 Hz, 1H, -CH-O)
-
δ 3.15 (dd, J = 5.5, 4.1 Hz, 1H, one of -CH₂-O)
-
δ 2.79 (dd, J = 5.5, 2.6 Hz, 1H, one of -CH₂-O)
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show the presence of the two carbons of the epoxide ring at distinct chemical shifts.[11][12][13][14]
-
δ 137.5 (Ar-C)
-
δ 128.6 (Ar-CH)
-
δ 128.3 (Ar-CH)
-
δ 125.5 (Ar-CH)
-
δ 52.3 (-CH-O)
-
δ 51.2 (-CH₂-O)
-
2. Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns for styrene oxide.[15][16][17][18]
-
m/z (relative intensity): 120 (M⁺, 40%), 91 (100%), 90 (45%), 89 (30%), 77 (15%), 63 (10%), 51 (20%).
-
Table 2: Spectroscopic Data for Styrene Oxide
| Technique | Key Signals/Fragments | Interpretation |
| ¹H NMR | δ 3.87, 3.15, 2.79 ppm | Protons on the epoxide ring |
| ¹³C NMR | δ 52.3, 51.2 ppm | Carbons of the epoxide ring |
| Mass Spec. | m/z 120 (M⁺), 91 (base peak) | Molecular weight and fragmentation pattern consistent with styrene oxide |
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Corey-Chaykovsky reaction mechanism.
Caption: Experimental workflow for synthesis and validation.
Conclusion
Validating the structure of products from reactions involving this compound is essential for ensuring the desired chemical transformation has occurred. The Corey-Chaykovsky reaction, utilizing this reagent, offers a reliable method for epoxide synthesis under mild conditions. Spectroscopic techniques, particularly ¹H and ¹³C NMR, provide definitive evidence for the formation of the epoxide ring. By following detailed experimental protocols and carefully analyzing the resulting spectroscopic data, researchers can confidently characterize their products and compare the efficacy of different synthetic routes. This guide provides the necessary framework for conducting such comparisons and validations in a systematic and data-driven manner.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. Generation of trimethylsulfonium cation from dimethyl sulfoxide and dimethyl sulfate: implications for the synthesis of epoxides from aldehydes and ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Styrene oxide(96-09-3) 1H NMR spectrum [chemicalbook.com]
- 10. (R)-Styrene oxide(20780-53-4) 1H NMR [m.chemicalbook.com]
- 11. Styrene oxide(96-09-3) 13C NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. hmdb.ca [hmdb.ca]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Styrene oxide(96-09-3) MS [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of Methylation with Trimethylsulfonium Methyl Sulfate and its Alternatives
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of a methylating agent is critical to reaction efficiency, selectivity, and safety. This guide provides an objective comparison of the kinetic performance of trimethylsulfonium (B1222738) methyl sulfate (B86663) against two common alternatives: dimethyl sulfate and methyl iodide. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable reagent for specific research and development needs.
Comparison of Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each methylating agent is essential for their safe handling and effective use in experimental design.
| Property | Trimethylsulfonium Methyl Sulfate | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) |
| Formula | C₄H₁₂O₄S₂ | (CH₃)₂SO₄ | CH₃I |
| Molecular Weight | 188.27 g/mol | 126.13 g/mol | 141.94 g/mol |
| Appearance | White crystalline solid | Colorless oily liquid | Colorless liquid |
| Boiling Point | Decomposes | 188 °C (decomposes) | 42.4 °C |
| Mechanism of Action | Sₙ2 | Sₙ2 | Sₙ2 |
| Toxicity | Irritant | Highly toxic, Carcinogen[1] | Toxic, Suspected carcinogen |
| Primary Leaving Group | Dimethyl sulfide (B99878) ((CH₃)₂S) | Methyl sulfate anion (CH₃SO₄⁻) | Iodide anion (I⁻) |
Kinetic Studies of Phenoxide Methylation: A Comparative Analysis
The O-methylation of phenols is a widely studied and representative reaction for evaluating the performance of methylating agents. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the phenoxide ion acts as the nucleophile.[1][2] The second-order rate constant (k₂) is a direct measure of the intrinsic reactivity of the methylating agent under specific conditions.
| Methylating Agent | Substrate | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) [L·mol⁻¹·s⁻¹] | Reference |
| Methyl Iodide | Sodium p-nitrophenoxide | Acetone | Not specified | Rate constants determined | [3] |
| Methyl Iodide | Substituted phenols | DMF-d₇ | Not specified | Second-order kinetics observed | [4] |
| Dimethyl Sulfate | Phenols | Not specified | Not specified | Bimolecular reaction confirmed | [5] |
| Trimethylsulfonium salts | Uridine | DMF | 90-100 | Quantitative N-methylation with [Me₃S]F | [6] |
Discussion of Kinetic Data and Reactivity Trends:
The reactivity of these methylating agents in Sₙ2 reactions is primarily influenced by the nature of the leaving group and the electrophilicity of the methyl group.[2][7]
-
Methyl Iodide: The iodide ion is an excellent leaving group due to its large size and high polarizability, which stabilizes the negative charge in the transition state.[8][9] This generally makes methyl iodide a highly reactive methylating agent.[8]
-
Dimethyl Sulfate: The methyl sulfate anion is also a good leaving group, making dimethyl sulfate a potent methylating agent.[1] In the methylation of phenols, the reaction involves a nucleophilic attack of the phenoxide on one of the methyl groups.[1]
-
This compound: In trimethylsulfonium salts, the leaving group is the neutral molecule dimethyl sulfide. The reactivity of sulfonium (B1226848) salts as alkylating agents is well-established and is influenced by the counter-anion.[6] While direct comparative kinetic data for phenoxide methylation is scarce, the general principle of Sₙ2 reactivity applies. The positive charge on the sulfur atom enhances the electrophilicity of the methyl groups.
Based on general principles of Sₙ2 reactions, the order of reactivity is often influenced by the leaving group's ability to depart. For the halides, the reactivity follows the trend I > Br > Cl > F in protic solvents.[8] A direct comparison with dimethyl sulfate and this compound would depend on the specific reaction conditions, particularly the solvent, which can significantly influence the reaction rates.[8]
Experimental Protocols for Kinetic Studies
To conduct a rigorous comparative study of these methylating agents, a well-defined experimental protocol is essential. The following is a generalized procedure for determining the second-order rate constants for the methylation of a phenol (B47542) in a solution phase, which can be adapted for each of the three methylating agents.
Objective: To determine the second-order rate constant (k₂) for the O-methylation of a selected phenol with this compound, dimethyl sulfate, and methyl iodide under identical conditions.
Materials:
-
Selected phenol (e.g., p-nitrophenol)
-
Base (e.g., sodium hydroxide (B78521) or a non-nucleophilic organic base like TMGN)[4]
-
This compound
-
Dimethyl sulfate
-
Methyl iodide
-
Anhydrous solvent (e.g., acetonitrile (B52724) or DMF)
-
Internal standard for analysis (e.g., a stable, non-reactive compound)
-
Quenching solution (e.g., a dilute acid)
Equipment:
-
Thermostated reaction vessel
-
Magnetic stirrer
-
Syringes for precise liquid handling
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)
-
Data acquisition system
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the chosen phenol and the base in the selected anhydrous solvent.
-
Prepare separate stock solutions of each methylating agent (this compound, dimethyl sulfate, and methyl iodide) in the same solvent. The concentrations should be accurately known.
-
-
Kinetic Run:
-
Equilibrate the reaction vessel containing the phenol and base solution to the desired temperature.
-
Initiate the reaction by adding a precise volume of the methylating agent stock solution to the reaction vessel with vigorous stirring.
-
Start the data acquisition immediately.
-
-
Monitoring the Reaction:
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to stop the methylation process.
-
Analyze the quenched samples using a suitable analytical technique (HPLC, GC, or NMR) to determine the concentration of the reactant (phenol) and/or the product (anisole derivative) relative to the internal standard.
-
-
Data Analysis:
-
For a second-order reaction with initial concentrations [Phenoxide]₀ and [Methylating Agent]₀, the integrated rate law is: 1/([Methylating Agent]₀ - [Phenoxide]₀) * ln(([Phenoxide]₀ * ([Methylating Agent]t))/([Methylating Agent]₀ * ([Phenoxide]t))) = k₂ * t
-
Plot the left side of the equation against time (t). The slope of the resulting straight line will be the second-order rate constant (k₂).
-
Alternatively, if one reactant is in large excess (pseudo-first-order conditions), the analysis is simplified.
-
Safety Precautions:
-
Dimethyl sulfate and methyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
This compound is an irritant and should be handled with care.
Visualizing the Reaction and Workflow
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Reinterpretation of the kinetic data and the non-steady state hypothesis (two-step mechanism) for the SN2 reaction between p-nitrophenoxide and methyl iodide in aprotic solvents containing water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
A Researcher's Guide to Isotopic Labeling with Methylating Agents: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise introduction of isotopically labeled methyl groups is a critical technique for elucidating metabolic pathways, quantifying metabolites, and understanding drug disposition. While various reagents are available for this purpose, a comprehensive comparison is essential for selecting the optimal tool for a given experimental need. This guide provides an objective comparison of trimethylsulfonium (B1222738) methyl sulfate (B86663) and its alternatives for isotopic labeling, supported by experimental data and detailed protocols.
Performance Comparison of Methylating Agents for Isotopic Labeling
The choice of a methylating agent for isotopic labeling depends on several factors, including the substrate, the desired labeling pattern (e.g., ¹³CH₃, CD₃), reaction conditions, and the analytical method to be used (e.g., mass spectrometry, NMR). Below is a comparative summary of common methylating agents.
| Reagent | Isotopic Label | Typical Substrates | Key Advantages | Key Disadvantages |
| Trimethylsulfonium Methyl Sulfate | ¹³CH₃, ¹⁴CH₃ | Phenols, Carboxylic Acids, Amines (inferred) | Potentially high reactivity, non-volatile. | Limited data on isotopic labeling applications, potential for side reactions. |
| Methyl Iodide | ¹³CH₃, ¹⁴CH₃, CD₃ | Wide range including phenols, amines, thiols, carboxylic acids | High reactivity, well-established protocols, good for a variety of substrates.[1] | Volatile and toxic, may require harsh basic conditions. |
| Dimethyl Sulfate | ¹³CH₃, ¹⁴CH₃ | Phenols, amines, carboxylic acids | High reactivity, less volatile than methyl iodide. | Highly toxic and carcinogenic, requires careful handling. |
| Diazomethane (isotopically labeled) | ¹³CH₂, CD₂ | Carboxylic acids, phenols, enols | Highly reactive, clean reaction with nitrogen gas as the only byproduct. | Extremely toxic and explosive, requires specialized equipment for safe generation and use. |
| Metabolic Labeling (e.g., L-[methyl-¹³C]-Methionine) | ¹³CH₃ | In vivo or in-cell labeling of proteins, lipids, and other metabolites | Provides biologically relevant labeling within cellular systems. | Labeling efficiency can be variable and dependent on cellular uptake and metabolism. |
In-Depth Look: this compound and Its Alternatives
This compound
Alternative Methylating Agents: A Closer Examination
Methyl Iodide (¹³CH₃I or CD₃I)
Isotopically labeled methyl iodide is a widely used reagent for introducing methyl groups onto a variety of functional groups. A study on the quantification of methyl cellulose (B213188) patterns demonstrated the successful use of both ¹³CH₃I and CD₃I.[1] The results indicated that while both labels were effective, ¹³CH₃ labeling was more robust for LC-MS analysis as it avoided the partial separation of isotopologs observed with CD₃ labeling.[1] For peptide quantitation, in vacuo methylation with CH₃I and CD₃I has been shown to be a highly quantitative method with a linear response over a wide dynamic range.[5]
Dimethyl Sulfate ((¹³CH₃)₂SO₄)
Isotopically labeled dimethyl sulfate is another powerful methylating agent. It is less volatile than methyl iodide, which can be an advantage in certain experimental setups. However, it is extremely toxic and a known carcinogen, requiring stringent safety precautions.
Metabolic Labeling with L-[methyl-¹³C]-Methionine
For studying biological systems, metabolic labeling offers the advantage of incorporating the isotopic label through the cell's own machinery. L-[methyl-¹³C]-Methionine is a common precursor for the in vivo methylation of proteins, lipids, and other molecules via S-adenosylmethionine (SAM). This approach provides a snapshot of active metabolic pathways.
Experimental Protocols
Protocol 1: General Procedure for Methylation of a Phenolic Compound using Isotopically Labeled Methyl Iodide
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Phenolic substrate
-
Isotopically labeled methyl iodide (e.g., ¹³CH₃I)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone (B3395972) or acetonitrile (B52724)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate (1 equivalent) and anhydrous potassium carbonate (1.5-2 equivalents).
-
Add anhydrous acetone or acetonitrile as the solvent.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the isotopically labeled methyl iodide (1.1-1.5 equivalents) dropwise to the stirring suspension.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the substrate. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography, recrystallization, or distillation.
-
Confirm the incorporation of the isotopic label by mass spectrometry and/or NMR spectroscopy.
Protocol 2: Conceptual Workflow for ¹³C-Metabolic Flux Analysis
Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a powerful technique to quantify the rates of metabolic reactions.[6][7][8]
Materials:
-
Cell culture or microbial culture
-
¹³C-labeled substrate (e.g., [U-¹³C]-glucose, L-[methyl-¹³C]-methionine)
-
Appropriate growth medium
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent
-
LC-MS or GC-MS system
Procedure:
-
Culture Preparation: Grow cells or microorganisms in a defined medium.
-
Labeling Experiment: Introduce the ¹³C-labeled substrate into the medium and continue the culture for a defined period to allow for the incorporation of the label into various metabolites.
-
Quenching and Extraction: Rapidly quench metabolic activity using a cold solution and extract the intracellular metabolites.
-
Analytical Measurement: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopomer distribution for each metabolite.
-
Data Analysis and Flux Calculation: Use specialized software to analyze the mass isotopomer data and calculate the metabolic fluxes through the various pathways.
Visualizing Methylation and Metabolic Pathways
Experimental Workflow for Isotopic Labeling and Analysis
The following diagram illustrates a general workflow for a chemical isotopic labeling experiment followed by mass spectrometry analysis.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Sciencemadness Discussion Board - Trimethylsulfonium bromide and its use for the methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. jh-inst.cas.cz [jh-inst.cas.cz]
- 5. Peptide quantitation with methyl iodide isotopic tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Methylating Agents: Benchmarking Trimethylsulfonium Methyl Sulfate
For researchers, scientists, and drug development professionals, the selection of a methylating agent is a critical decision that impacts reaction efficiency, selectivity, safety, and environmental footprint. This guide provides an objective comparison of trimethylsulfonium (B1222738) methyl sulfate (B86663) against novel, greener alternatives, with a focus on experimental data and practical application.
Introduction to Methylating Agents
Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals and agrochemicals. Historically, highly reactive and toxic agents like dimethyl sulfate (DMS) and methyl iodide (MeI) have been employed. However, their significant hazards have driven the search for safer and more sustainable alternatives.[1] This guide focuses on trimethylsulfonium methyl sulfate and benchmarks it against a leading green alternative, dimethyl carbonate (DMC).
This compound: A versatile quaternary ammonium (B1175870) compound, it is recognized for its utility as a methylating agent in organic synthesis. It is particularly valued for facilitating reactions that demand precise methylation, thereby improving the yield and purity of desired products.
Novel Methylating Agents (e.g., Dimethyl Carbonate): Dimethyl carbonate (DMC) has emerged as a nontoxic, biodegradable, and environmentally benign substitute for traditional methylating agents.[2][3] It offers tunable reactivity and high selectivity, particularly for mono-methylation, and avoids the formation of inorganic salt by-products.[2][3]
Quantitative Performance Comparison
The following tables summarize key performance and safety metrics for traditional and novel methylating agents. Data is compiled from various studies to provide a comparative overview.
Table 1: Green Chemistry Metrics for Select Methylating Agents
| Methylating Agent | Substrate | Atom Economy (%) | Mass Index (MI) | Reference |
| Dimethyl Sulfate (DMS) | Phenol | 46 | 15.1 | [2][4] |
| Methyl Iodide (MeI) | Phenol | 39 | 24.3 | [2][4] |
| Dimethyl Carbonate (DMC) | Phenol | 87 | 3.5 | [2][4] |
| Dimethyl Sulfate (DMS) | Aniline | 52 | 8.8 | [2][4] |
| Methyl Iodide (MeI) | Aniline | 43 | 11.2 | [2][4] |
| Dimethyl Carbonate (DMC) | Aniline | 88 | 3.5 | [2][4] |
Atom Economy (AE) reflects the efficiency of a reaction in converting reactant atoms to desired product atoms. A higher AE is better. Mass Index (MI) is the total mass used in a process (reagents, solvents, etc.) divided by the mass of the product. A lower MI is better.
Table 2: Safety and Hazard Profile
| Methylating Agent | CAS Number | Key Hazards | Toxicity (Oral LD50, Rat) | Reference |
| Dimethyl Sulfate (DMS) | 77-78-1 | Fatal if inhaled, causes severe burns, suspected carcinogen. | 205 mg/kg | [5] |
| Methyl Iodide (MeI) | 74-88-4 | Toxic if inhaled, causes skin irritation, suspected carcinogen. | 76 mg/kg | [4] |
| This compound | 2181-44-4 | Causes skin and serious eye irritation, may cause respiratory irritation. | Not available | [6] |
| Dimethyl Carbonate (DMC) | 616-38-6 | Highly flammable liquid and vapor. | 13,000 mg/kg | [4] |
Experimental Protocols
Detailed methodologies for key methylation reactions are provided below. These protocols are representative of common laboratory procedures.
Protocol 1: O-Methylation of a Phenolic Compound using Dimethyl Carbonate (DMC)
This protocol describes the selective O-methylation of a flavonoid, a class of phenolic compounds, using DMC as a green methylating agent.
Materials:
-
Flavonoid substrate (e.g., 5-hydroxyflavone) (0.5 mmol)
-
Dimethyl Carbonate (DMC) (4 mL)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol)
-
Ethyl acetate (B1210297)
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve the flavonoid substrate (0.5 mmol) in dimethyl carbonate (4 mL) in a round-bottom flask.[7]
-
Add DBU (0.6 mmol) to the solution.[7]
-
Heat the solution to 90 °C (reflux) under magnetic stirring.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the disappearance of the starting material, evaporate the solvent under reduced pressure. An azeotropic mixture with methanol (B129727) (3 mL) can be used to facilitate removal of DMC.[7]
-
Dissolve the residue in ethyl acetate (10 mL).[7]
-
Wash the organic phase with a 1N HCl solution (5 mL).[7]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methylated product.
Protocol 2: Epoxidation via Methylene Transfer using this compound
This protocol demonstrates the use of this compound for the methylenation of a ketone to form an epoxide, a common application for this reagent.
Materials:
-
Ketone substrate (e.g., 1,4-Cyclohexanedione monoethylene ketal) (76.83 mmol)
-
This compound (99.88 mmol, 1.3 equiv.)
-
Dichloromethane (B109758) (120 mL)
-
50% Sodium hydroxide (B78521) (NaOH) solution (40 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the ketone (76.83 mmol) in dichloromethane (120 mL), add this compound (99.88 mmol).[8]
-
Add the 50% NaOH solution (40 mL) to the mixture.[8]
-
Reflux the reaction mixture for 24 hours.[8]
-
After cooling, remove the dichloromethane by distillation.
-
Add diethyl ether (200 mL) and wash the ether layer with water.[8]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the epoxide product.[8]
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to illustrate key processes and concepts related to the use of methylating agents.
Caption: General experimental workflow for a methylation reaction.
Caption: Classification of methylating agents by hazard profile.
Conclusion
The choice of a methylating agent involves a trade-off between reactivity, safety, and environmental impact. While traditional agents like dimethyl sulfate are effective, their high toxicity is a significant drawback. This compound offers a moderately hazardous alternative, useful in specific applications like epoxidation.
However, for general O- and N-methylation, novel agents like dimethyl carbonate present a compelling case. As demonstrated by green chemistry metrics, DMC offers superior atom economy and a significantly lower mass index, coupled with a much safer toxicity profile.[2][4] The experimental protocols show that DMC can be used under relatively mild conditions to achieve high yields and selectivity. For laboratories and industries aiming to adopt greener and safer chemical practices, dimethyl carbonate represents a highly effective and responsible choice for a wide range of methylation reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. iris.unive.it [iris.unive.it]
- 3. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity assessment of dimethyl carbonate following 28 days repeated inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis routes of this compound [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Trimethylsulfonium Methyl Sulfate: A Guide for Laboratory Professionals
For researchers engaged in drug development and other scientific pursuits, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Trimethylsulfonium (B1222738) methyl sulfate (B86663), a versatile methylating agent, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential safety information and a clear, step-by-step procedure for the proper disposal of trimethylsulfonium methyl sulfate, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to be familiar with its hazard profile and to implement appropriate safety measures. The compound is classified as a hazardous substance, and adherence to safety protocols is mandatory.
Key Safety Information:
| Hazard Category | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE):
To mitigate the risks of exposure, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is necessary.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of personnel and is in strict accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect any solid this compound waste, including residues and contaminated disposable labware (e.g., weigh boats, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as paper towels used for cleaning up minor spills, should also be disposed of as hazardous waste.
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Skin and Eye Irritant").
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
The storage area should be away from incompatible materials, particularly strong oxidizing agents.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Disposal methods may include incineration in a licensed facility, potentially after being mixed with a combustible solvent, or burial in a specially licensed landfill.[3]
Step 5: Decontamination of Reusable Equipment
-
Thoroughly decontaminate any reusable glassware or equipment that has come into contact with this compound. This should be done in a fume hood, and the cleaning materials (e.g., rinsate, wipes) should be collected as hazardous waste.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Safeguarding Your Research: A Guide to Handling Trimethylsulfonium Methyl Sulfate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Trimethylsulfonium methyl sulfate (B86663), offering procedural, step-by-step guidance to foster a secure research environment.
Immediate Safety and Handling Protocols
Trimethylsulfonium methyl sulfate is a hazardous substance that requires careful handling to mitigate risks. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Ingestion can be harmful to your health.[1] Furthermore, as a combustible solid, it can form explosive dust mixtures in the air.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following PPE is required when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves. Suitable materials for the dry, undissolved solid include Polychloroprene, Nitrile rubber, Butyl rubber, or Fluorocaoutchouc.[1] | Prevents skin contact and irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or, if exposure limits are exceeded, a full-face respirator.[2] | Avoids inhalation of irritating dust particles.[1][2] |
| Body Protection | A lab coat or overalls, with a PVC apron for additional protection.[1] | Protects skin and personal clothing from contamination. |
Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
-
Preparation :
-
Handling the Compound :
-
Avoid all personal contact, including inhalation of dust.[1]
-
Wear all required PPE before handling the container.
-
Minimize the creation of dust when opening and handling the solid.
-
-
Post-Handling :
Emergency and Disposal Plans
A clear plan for emergencies and waste disposal is a cornerstone of laboratory safety.
Spill Response Protocol
In the event of a spill, immediate and correct action is vital.
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, clean up spills immediately.[1]
-
Use an inert, non-combustible absorbent material (e.g., sand, earth) to collect the spilled solid.
-
Place the absorbed material into a suitable, labeled container for disposal.
-
Wash the spill area with soap and water.
-
-
Major Spills :
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection :
-
Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Storage :
-
Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
-
-
Disposal :
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C4H12O4S2 |
| Molecular Weight | 188.27 g/mol [5] |
| Appearance | White crystalline powder[3] |
| Melting Point | 92-94 °C (lit.)[5] |
| Solubility | Mixes with water[1] |
Visual Workflow for Safe Handling
To further clarify the handling process, the following diagram outlines the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
